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  • Product: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
  • CAS: 1357924-94-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a Privileged Scaffold in Modern Drug Discovery

Executive Summary & The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to poor physicochemical properties and high attri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to poor physicochemical properties and high attrition rates in clinical trials. The paradigm shift toward three-dimensional molecular architectures—famously coined as the "Escape from Flatland" by Lovering et al. [1][1]—has redefined scaffold selection. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug developers can significantly enhance target selectivity, aqueous solubility, and overall clinical success[1].

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione represents a quintessential "Fsp3-rich" building block. By fusing a highly polar hydantoin moiety with a rigid spiro-cyclohexyl ring, this scaffold provides an ideal vector for exploring deep, complex binding pockets in kinases, GPCRs, and protein-protein interactions (PPIs).

Physicochemical Profiling & Structural Analysis

To understand the utility of this scaffold, we must first analyze its baseline physicochemical properties. The core structure ensures a low molecular weight while maximizing 3D spatial coverage.

PropertyValueRationale / Significance
CAS Number 1357924-94-7 (Base) / 1803603-96-4 (HCl)[2]Standard registry identifiers for procurement and library registration.
Molecular Formula C8H13N3O2Defines the core mass, leaving ample room for derivatization.
Molecular Weight 183.21 g/mol [2]Highly efficient ligand efficiency (LE) starting point; easily stays within Lipinski's Rule of 5 after functionalization.
Fsp3 (Fraction sp3) 0.75 (6 sp3 carbons / 8 total)Exceptional 3D character. The spiro-fusion forces the molecule out of a planar conformation[1].
H-Bond Donors 4 (2 on hydantoin, 2 on primary amine)Excellent potential for anchoring to kinase hinge regions or GPCR allosteric sites.
H-Bond Acceptors 3 (2 carbonyls, 1 amine nitrogen)Enhances aqueous solubility and directs precise target interactions.

Mechanistic Rationale: The Spirocyclic Hydantoin Core

As an Application Scientist overseeing library synthesis, I prioritize scaffolds that offer both structural rigidity and predictable functionalization vectors. The 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold achieves this through two distinct motifs:

  • The Hydantoin Pharmacophore: The 1,3-diazolidine-2,4-dione ring acts as an exceptional hydrogen-bond donor/acceptor system. In kinase inhibitor design, this motif frequently mimics the purine ring of ATP, anchoring the molecule to the kinase hinge region.

  • The Spiro-Cyclohexyl Vector: The spiro fusion locks the cyclohexane ring into a rigid chair conformation. This projects the 8-amino group at a highly specific trajectory into the solvent-exposed or specificity pockets of the target protein. This exact structural logic was successfully deployed in the development of LFA-1 antagonists, such as the clinical candidate BMS-587101 [2][3].

TargetLogic Ligand Spirocyclic Hydantoin Ligand Hydantoin Hydantoin Motif (H-Bond Donor/Acceptor) Ligand->Hydantoin Spiro Spiro-Cyclohexyl Ring (Rigid 3D Vector Fsp3) Ligand->Spiro Amino 8-Amino Substituent (Solvent Pocket Interaction) Ligand->Amino Target Protein Target Engagement (e.g., LFA-1 or Kinase) Hydantoin->Target Anchors to Hinge Spiro->Target Optimizes Trajectory Amino->Target Drives Selectivity

Fig 1. Logical relationship of spirocyclic hydantoin structural motifs and target engagement.

Experimental Workflows: Scaffold Functionalization

To leverage this scaffold, the primary amine at the 8-position is typically the first point of diversification, most commonly via amide coupling or reductive amination.

SyntheticWorkflow A Starting Material 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione B Boc-Protection (8-Amino) Reagents: Boc2O, Et3N, DCM A->B Step 1 C Hydantoin N-Alkylation Reagents: R-X, K2CO3, DMF B->C Step 2 D Boc Deprotection Reagents: TFA/DCM C->D Step 3 E Amide Coupling Reagents: HATU, DIPEA, R-COOH D->E Step 4

Fig 2. Standard synthetic workflow for functionalizing the spirocyclic hydantoin scaffold.

Step-by-Step Protocol: HATU-Mediated Amide Coupling at the 8-Amino Position

This protocol is designed as a self-validating system to ensure high yields despite the steric hindrance of the spiro-cyclohexyl system.

Causality & Reagent Selection: The choice of HATU over traditional carbodiimides (e.g., EDC) is dictated by the steric environment of the spirocyclic system. HATU accelerates the formation of the active ester via the highly reactive 7-azabenzotriazole leaving group, overcoming the steric hindrance of the cyclohexane ring. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to ensure the 8-amino group remains deprotonated without competing for the active ester.

Procedure:

  • Activation: In an oven-dried 20 mL vial under nitrogen, dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride (1.0 equiv)[2] in a single portion.

  • Self-Validating Monitoring: Stir the reaction at room temperature. After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. Validation check: The disappearance of the m/z 184 [M+H]+ peak (free base) and the emergence of the product mass confirms conversion. If unreacted amine persists, verify the pH of the reaction mixture (must be >8); do not blindly add more HATU.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Critical Causality for Workup: The high polarity of the unsubstituted hydantoin core can lead to massive product loss in the aqueous phase if standard EtOAc is used. To mitigate this, extract the aqueous layer with a mixed solvent system (10% Isopropanol in Chloroform) 3 times.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to yield the pure functionalized spirocycle.

References
  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering F, Bikker J, Humblet C. Journal of Medicinal Chemistry.[Link]

  • Discovery and development of BMS-587101--a small molecule antagonist of leukocyte function associated antigen-1. Potin D, et al. Journal of Medicinal Chemistry. [Link]

  • 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride. National Center for Biotechnology Information (PubChem).[Link]

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to the 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Scaffold in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary drug discovery, the high attrition rate of flat, highly aromatic drug candidates has driven a paradigm shift toward three-dimensional architectures. This concept,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the high attrition rate of flat, highly aromatic drug candidates has driven a paradigm shift toward three-dimensional architectures. This concept, often termed "escaping flatland," relies on increasing the fraction of sp³ hybridized carbons ( Fsp3​ ) within a molecule to improve aqueous solubility, reduce off-target promiscuity, and enhance overall developability [1].

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride (CAS: 1803603-96-4) represents a highly privileged, bifunctional building block that perfectly embodies this 3D design philosophy. By fusing a cyclohexane ring to a hydantoin (imidazolidine-2,4-dione) core via a single spiro-carbon, this scaffold achieves exceptional structural rigidity while projecting its functional groups into distinct spatial vectors. The primary amine at the 8-position serves as an orthogonal functionalization handle, allowing medicinal chemists to rapidly generate diverse libraries of spirocyclic therapeutics.

Physicochemical Profiling

Understanding the baseline metrics of this scaffold is critical for downstream lead optimization. The table below summarizes the core quantitative data that makes this building block highly desirable for oral drug formulation.

Table 1: Physicochemical Properties of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione HCl

PropertyValueCausality / Drug Design Implication
CAS Number 1803603-96-4Unique identifier for the hydrochloride salt [2].
Molecular Weight 219.67 g/mol Low MW allows for extensive functionalization while staying within Lipinski’s Rule of 5.
Fsp3​ (Fraction sp³) 0.75 (6 of 8 carbons)High 3D character; reduces π−π stacking-induced aggregation and improves solubility [1].
H-Bond Donors 4Hydantoin NH groups and the primary amine provide robust target-anchoring points.
H-Bond Acceptors 3Carbonyl oxygens act as potent acceptors, often mimicking peptide backbone interactions.
Topological Polar Surface Area ~85 ŲOptimal for balancing aqueous solubility with membrane permeability.

Mechanistic Role in Target Binding

The hydantoin core is a well-documented bioisostere for carboxylic acids and amides, offering metabolic stability against amidases while maintaining critical hydrogen-bonding networks [3]. When incorporated into a spirocyclic framework, the scaffold acts as a rigid spacer that can precisely orient pharmacophores to interact with deep binding pockets in G-protein coupled receptors (GPCRs) and proteases.

A prominent application of this specific spiro-hydantoin architecture is in the development of Serotonin 5-HT 2A​ receptor antagonists [4]. By functionalizing the 8-amino position with arylpiperazine moieties, researchers have developed potent antiplatelet agents. The spiro-core effectively mimics the spatial arrangement required to competitively block serotonin, thereby halting the Gq-protein coupled intracellular calcium release that triggers platelet aggregation.

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Agonist Binding Spiro Spiro-Hydantoin Antagonist Spiro->Receptor Competitive Blockade Gq Gq Protein Activation Receptor->Gq Signal Transduction Ca2 Intracellular Ca2+ Release Gq->Ca2 PLC/IP3 Pathway Platelet Platelet Aggregation Ca2->Platelet Physiological Response

Fig 1: Mechanism of 5-HT2A receptor antagonism by spiro-hydantoin derivatives.

Synthetic Utility & Experimental Workflows

The true value of 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione lies in its bifunctionality. However, the secondary carbon environment of the cyclohexane ring imposes moderate steric hindrance on the 8-amino group.

Causality in Reagent Selection: To achieve high-yielding amide couplings at this position, standard carbodiimides (like EDC/DCC) often suffer from slow kinetics and epimerization of the incoming acid. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive HOAt ester intermediate that rapidly overcomes the steric bulk of the spirocycle. Furthermore, because the starting material is supplied as a hydrochloride salt, DIPEA (N,N-Diisopropylethylamine) must be used. DIPEA is a non-nucleophilic base that effectively neutralizes the HCl salt without competing for the activated ester, ensuring the primary amine is fully available for nucleophilic attack.

Workflow Step1 1. Free-Basing 8-Amino-Spiro-Hydantoin HCl + DIPEA Step3 3. Amide Coupling RT, 2-4 hours in DMF Step1->Step3 Step2 2. Activation Carboxylic Acid + HATU Step2->Step3 Step4 4. In-Process Validation LC-MS Monitoring (<5% SM) Step3->Step4 Step5 5. Purification Prep-HPLC (C18 Column) Step4->Step5 If Conversion >95% Step6 6. Final QA 1H-NMR & HRMS Step5->Step6

Fig 2: Self-validating synthetic workflow for 8-amino functionalization.

Standardized Experimental Protocol: Self-Validating Amide Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes mandatory in-process analytical gates that prevent the progression of failed reactions, saving both time and high-value intermediates.

Materials Required
  • 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione HCl (1.0 eq, 0.5 mmol)

  • Target Carboxylic Acid (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (0.55 mmol) in 3.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol).

  • Causality Note: Stir the mixture at room temperature for 15 minutes. This pre-activation step ensures the complete formation of the active HOAt ester before introducing the sterically hindered spiro-amine, minimizing side reactions.

Step 2: Free-Basing and Coupling

  • In a separate vial, suspend 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione HCl (0.5 mmol) in 2.0 mL of DMF.

  • Transfer this suspension dropwise into the pre-activated acid mixture.

  • Stir the combined reaction mixture at room temperature ( 20−25∘C ).

Step 3: In-Process Self-Validation (Crucial Gate)

  • After 2 hours, withdraw a 5 µL aliquot of the reaction mixture.

  • Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile/Water (1:1).

  • Run a rapid 3-minute UPLC-MS gradient.

  • Validation Check: Analyze the Extracted Ion Chromatogram (EIC). The reaction is only validated to proceed to workup if the peak corresponding to the starting spiro-amine ( m/z 184.1 for the free base [M+H]+ ) represents <5% of the total integrated area. If >5% remains, add an additional 0.2 eq of HATU and stir for 1 hour before re-testing.

Step 4: Workup and Purification

  • Quench the validated reaction by pouring it into 20 mL of saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ).

  • Wash the combined organic layers with 5% aqueous LiCl ( 2×10 mL ) to remove residual DMF, followed by brine (10 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the functionalized spiro-hydantoin target.

References

  • Tice, C. M., et al. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. "8-amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride | 1803603-96-4".
  • Bai, et al. "Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present).
  • Bojko, M., et al. "Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents.
Foundational

Determining the Aqueous Solubility of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can significantly hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to diminished bioavailability and potential downstream challenges in formulation and clinical efficacy.[1][2] This guide provides a comprehensive technical overview of the methodologies for determining the solubility of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a novel spirohydantoin derivative. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to ascertain this critical parameter.

The structure of a compound, including its lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy, fundamentally governs its solubility.[3] For spiro-compounds like 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, the unique three-dimensional arrangement of atoms can significantly influence these properties. Understanding the solubility of this compound is paramount for its progression as a potential therapeutic agent.[4]

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves in a solvent system, often starting from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO).[5] It is a high-throughput screening method commonly employed in the early stages of drug discovery to rapidly assess a large number of compounds.[5] Kinetic solubility assays are valuable for identifying potential solubility liabilities early on.[1][3]

  • Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution.[3][6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[6] Thermodynamic solubility is a more accurate and definitive measure, crucial for lead optimization and pre-formulation studies.[3][7]

The choice between these two assays depends on the stage of drug development and the specific research question being addressed.[3]

Factors Influencing the Solubility of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Several factors can influence the aqueous solubility of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. A thorough understanding of these is essential for designing relevant experiments and interpreting the results.

FactorDescription
pH As an amino-containing compound, the ionization state of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione will be pH-dependent. The ionized form is generally more soluble in aqueous media. Therefore, determining the pH-solubility profile is critical.[8]
Temperature Most compounds exhibit increased solubility at higher temperatures. However, the magnitude of this effect can vary. Solubility experiments should be conducted at a controlled and relevant temperature, such as 25°C or 37°C.[8]
Crystal Form (Polymorphism) Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility. The solid form of the test compound should be well-characterized.[9]
Ionic Strength The presence of salts in the buffer can affect solubility through the "salting-in" or "salting-out" effect.[8]
Co-solvents The presence of organic co-solvents, such as DMSO from stock solutions in kinetic assays, can significantly influence the measured solubility.[3]

Experimental Protocols for Solubility Determination

This section details the step-by-step methodologies for determining both the kinetic and thermodynamic solubility of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Protocol 1: Kinetic Solubility Determination via Turbidimetry

This high-throughput method is ideal for early-stage assessment. It relies on the principle that a compound precipitating out of solution will cause turbidity, which can be measured by light scattering.[10]

Materials:

  • 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Plate reader with turbidimetric or nephelometric capabilities (e.g., measuring absorbance at 620 nm)[10]

Workflow:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock solution in 100% DMSO B Prepare serial dilutions of stock in DMSO (e.g., 3-fold) A->B C Dispense dilutions into 96-well plate B->C D Add PBS (pH 7.4) to each well (final DMSO conc. typically 1-2%) C->D E Incubate at 25°C for 1-2 hours with gentle shaking D->E F Measure absorbance/turbidity at 620 nm E->F G Determine concentration at which precipitation occurs (solubility limit) F->G

Caption: Workflow for kinetic solubility determination by turbidimetry.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in 100% DMSO.[10]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.[10]

  • Addition of Aqueous Buffer: To a new 96-well plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4). Then, add a small, fixed volume of each DMSO stock concentration to the corresponding wells. The final DMSO concentration should ideally be low (e.g., 1-2%) to minimize its solubilizing effect.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle agitation.[10]

  • Measurement: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the background (buffer with the same DMSO concentration).

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[2][11] It involves creating a saturated solution in equilibrium with the solid drug.

Materials:

  • Solid 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[6]

Workflow:

Thermodynamic_Solubility_Workflow A Add excess solid compound to buffer in a sealed vial B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours A->B C Allow solution to settle B->C D Withdraw aliquot and filter through 0.45 µm syringe filter C->D E Dilute filtrate with mobile phase D->E F Analyze by HPLC-UV to determine concentration against a standard curve E->F G Repeat for different pH buffers F->G

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Detailed Steps:

  • Preparation of Saturated Solution: Add an excess amount of solid 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione to a known volume of the desired aqueous buffer in a sealed glass vial. The excess solid ensures that a saturated solution is formed.[11]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[7][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[11]

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[11]

  • Quantification: Accurately dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.[6][11]

  • pH-Solubility Profile: Repeat the experiment using buffers of different pH values to establish the pH-solubility profile of the compound.

Data Presentation and Interpretation

The solubility data for 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data Summary

Assay TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.425>100>555
ThermodynamicpH 1.2 Buffer372501388
ThermodynamicpH 4.5 Buffer37150833
ThermodynamicpH 7.4 Buffer3750278

Note: The molecular weight of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is approximately 180.19 g/mol .

A good solubility goal for drug discovery compounds is often considered to be greater than 60 µg/mL.[3] The pH-solubility profile will be particularly informative for predicting the compound's behavior in the gastrointestinal tract.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Al-Ghabeish, M., & Puri, V. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. [Link]

  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1909-1915. [Link]

  • Chemspace. Compound solubility measurements for early drug discovery. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

  • Shcherbakov, D. N., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]

  • CUTM Courseware. Factors Affecting Solubility. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

Sources

Exploratory

In-Depth Spectroscopic Profiling and Methodological Guide for 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Executive Summary & Core Rationale The spirohydantoin core—specifically the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold—is a privileged structure in medicinal chemistry, frequently utilized in the development of anticon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The spirohydantoin core—specifically the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold—is a privileged structure in medicinal chemistry, frequently utilized in the development of anticonvulsants, anti-inflammatories, and enzyme inhibitors[1]. The introduction of a primary amine at the 8-position to form 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 1357924-94-7) provides a critical synthetic handle for downstream functionalization, such as peptide coupling or urea formation[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide provides a self-validating, mechanistic framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Causality & Structural Elucidation

NMR Spectroscopy: The Criticality of Solvent Selection

When acquiring NMR spectra for hydantoins, the choice of solvent is not merely procedural; it is a diagnostic necessity. We exclusively utilize DMSO- d6​ . The strong hydrogen-bond accepting nature of DMSO solvates the hydantoin ring and locks the highly exchangeable N-H protons, preventing signal broadening. This allows us to observe them as distinct, sharp singlets at approximately δ 8.4 and 10.5 ppm[1]. In contrast, using non-polar solvents like CDCl 3​ often results in the complete loss of these critical signals due to rapid proton exchange.

FT-IR Spectroscopy: Mechanical Coupling of the Imide

The FT-IR spectrum of the hydantoin core is mechanistically fascinating. The imide-like -C(=O)-NH-C(=O)- system undergoes mechanical coupling, splitting the carbonyl stretch into two distinct modes[3]. The symmetric C2=O stretch appears at ~1775 cm⁻¹, while the asymmetric C4=O stretch appears at ~1735 cm⁻¹. This splitting acts as a built-in, self-validating marker confirming that the hydantoin ring remains intact and has not undergone hydrolysis.

HRMS: Directed Protonation

For mass spectrometry, Electrospray Ionization (ESI) in positive mode is highly efficient. The basic primary amine at the 8-position acts as a localized proton sponge, readily accepting a proton to form a highly stable[M+H]⁺ ion at m/z 184.108[2].

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic profile for 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Table 1: ¹H NMR Assignments (DMSO- d6​ , 400 MHz) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment | |-------------------------|--------------|-------------|-----------------------| | 10.50 | s | 1H | Hydantoin N3-H | | 8.43 | s | 1H | Hydantoin N1-H | | 2.65 - 2.80 | m | 1H | Cyclohexane C8-H | | 1.40 - 1.90 | m | 8H | Cyclohexane C6, C7, C9, C10-H 2​ | | 1.50 | br s | 2H | Amine -NH 2​ (shifts downfield if HCl salt) |

Table 2: ¹³C NMR Assignments (DMSO- d6​ , 100 MHz) | Chemical Shift ( δ , ppm) | Assignment | Carbon Type | |-------------------------|------------|-------------| | 177.3 | C4=O | Hydantoin Carbonyl (Asymmetric) | | 156.4 | C2=O | Hydantoin Carbonyl (Symmetric) | | 70.2 | C5 | Spiro Quaternary Carbon | | 48.5 | C8 | Cyclohexane Methine (CH-NH 2​ ) | | 32.1 | C6, C10 | Cyclohexane Methylene | | 28.4 | C7, C9 | Cyclohexane Methylene |

Table 3: FT-IR Peak Assignments (ATR Method)

Wavenumber (cm⁻¹) Vibrational Mode Assignment

| 3350, 3280 | N-H Stretch | Primary Amine (-NH 2​ ) | | 3200, 3050 | N-H Stretch | Hydantoin Ring (N1-H, N3-H) | | 2950, 2850 | C-H Stretch | Cyclohexane Aliphatic C-H | | 1775 | C=O Stretch (Sym) | Hydantoin C2=O | | 1735 | C=O Stretch (Asym)| Hydantoin C4=O |

Table 4: HRMS/MS Fragmentation (ESI+)

m/z (Observed) Ion Type Fragment Assignment
184.108 [M+H]⁺ Intact Molecular Ion

| 167.082 | [M+H - NH 3​ ]⁺ | Loss of Amine Group | | 141.102 |[M+H - HNCO]⁺ | Hydantoin Ring Cleavage | | 98.096 |[C 6​ H 12​ N]⁺ | Cyclohexylamine Cation (Spiro Cleavage) |

Diagnostic Workflows

Workflow cluster_0 Spectroscopic Acquisition A 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (Sample Prep) B NMR (1H & 13C) Solvent: DMSO-d6 A->B C FT-IR Spectroscopy Method: ATR A->C D HRMS (ESI+) Mode: Positive Ion A->D E Data Integration & Structural Confirmation B->E C->E D->E

Figure 1: Multi-modal spectroscopic validation workflow for structural confirmation.

Fragmentation M [M+H]+ m/z 184.108 F1 [M+H - NH3]+ m/z 167.08 M->F1 -NH3 (17 Da) F2 [M+H - HNCO]+ m/z 141.10 M->F2 -HNCO (43 Da) F3 Spiro Cleavage m/z 98.09 M->F3 Ring Opening

Figure 2: Proposed ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (99.9% D).

    • Self-Validation Check: Visually inspect the tube. The solution must be completely clear. Particulate matter will distort the magnetic field homogeneity, leading to poor shimming and loss of the fine splitting on the cyclohexane ring.

  • Tuning & Shimming: Tune the probe to the ¹H and ¹³C frequencies. Shim the magnet using the deuterium lock signal of DMSO- d6​ .

  • Acquisition: Run ¹H (16 scans, relaxation delay 2s) and ¹³C (1024 scans, relaxation delay 2s).

Protocol 2: FT-IR Analysis via ATR

Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets to prevent moisture absorption, which can artificially broaden and mask the critical N-H stretching regions.

  • Background Scan: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum.

    • Self-Validation Check: The baseline must be perfectly flat above 3800 cm⁻¹ to confirm the crystal is free of ghost peaks or residual solvent.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply firm pressure using the anvil to ensure uniform contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Protocol 3: LC-HRMS/MS Analysis
  • Calibration: Calibrate the TOF mass analyzer using a standard tuning mix.

    • Self-Validation Check: Mass accuracy must be verified to be < 5 ppm before proceeding to ensure reliable elemental composition determination.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. The formic acid is critical as it chemically drives the protonation of the 8-amine.

  • Injection & Fragmentation: Inject 2 µL. Apply a collision energy ramp of 20-30 eV in the collision cell to induce the fragmentation pathways outlined in Figure 2.

References

  • Title: A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI (Molbank) URL: 4

  • Title: Evaluating the one-pot synthesis of hydantoins Source: Arkivoc URL: 3

  • Title: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 1357924-94-7) Source: Fluorochem URL: 2

Sources

Foundational

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: Theoretical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that pre-organize pharmacophores into optimal geometries. 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that pre-organize pharmacophores into optimal geometries. 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a highly versatile spiro carbocyclic hydantoin. By fusing a rigid cyclohexane ring with a biologically active hydantoin moiety, this compound restricts conformational freedom, thereby enhancing target binding affinity and selectivity. Hydantoin derivatives have a well-documented history of 1[1], serving as the core structural motif in anticonvulsants, anti-inflammatory agents, and aldose reductase inhibitors. The presence of the primary amine at the 8-position provides a critical vector for further functionalization or direct ionic interaction with biological targets.

Physicochemical and Theoretical Properties

Understanding the theoretical physicochemical properties of a scaffold is the first step in predicting its pharmacokinetic behavior. The properties of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione are well-documented in 2[2]. The combination of the polar hydantoin ring and the basic amine results in a highly water-soluble, low-LogP compound that is ideal for structure-activity relationship (SAR) exploration.

PropertyTheoretical Value
IUPAC Name 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Monoisotopic Mass 183.10077 Da
Topological Polar Surface Area (TPSA) ~ 84.2 Ų
Hydrogen Bond Donors 3 (N1-H, N3-H, C8-NH2)
Hydrogen Bond Acceptors 3 (C2=O, C4=O, C8-NH2)
LogP (Predicted) -0.5 to 0.2

Stereochemistry and Conformational Dynamics

The spiro junction at C5 of the hydantoin (which corresponds to C1 of the cyclohexane ring) introduces complex stereochemical dynamics. Because the cyclohexane ring is substituted at the 4-position (relative to the ketone starting material) with an amino group, the resulting spirohydantoin exhibits cis/trans isomerism.

During synthesis, the3[3] is highly diastereoselective. The bulky ammonium carbonate intermediate attacks the less sterically hindered equatorial face of the cyclohexanone derivative. Consequently, the reaction predominantly yields the thermodynamic spirohydantoin isomer where the 8-amino substituent and the hydantoin N1-atom are in a cis configuration.

Synthetic Methodology: The Bucherer-Bergs Multicomponent Reaction

The most robust route to synthesize this spirohydantoin is the 4[4]. As a Senior Application Scientist, I emphasize that unprotected primary amines will competitively react with cyanides or form unwanted imines. Therefore, a Boc-protection strategy is mandatory.

Step 1: Ketone Protection
  • Procedure: React 4-aminocyclohexanone with Di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0°C to room temperature for 4 hours.

  • Causality: The primary amine at the 8-position is highly nucleophilic. Boc-protection sterically and electronically masks this amine, ensuring absolute chemoselectivity at the ketone carbon during the subsequent multicomponent reaction.

  • Self-Validation: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains vibrant pink/purple) and the appearance of a UV-active/iodine-active spot confirms complete protection.

Step 2: Bucherer-Bergs Spirocyclization
  • Procedure: Dissolve the isolated 4-(Boc-amino)cyclohexanone in a 1:1 mixture of ethanol and water. Add 1.5 equivalents of potassium cyanide (KCN) and 3.0 equivalents of ammonium carbonate ((NH4)2CO3). Heat the sealed vessel to 60°C for 12-16 hours.

  • Causality: Ammonium carbonate serves a dual mechanistic purpose: it dissociates into ammonia (acting as the nitrogen source for the initial aminonitrile formation) and carbon dioxide (which inserts into the aminonitrile to close the hydantoin ring). The 50% aqueous ethanol solvent system is critical; it provides a sufficient dielectric constant to dissolve the inorganic salts while maintaining the solubility of the lipophilic Boc-protected ketone.

  • Self-Validation: Analyze the crude mixture via LC-MS. The target mass should reflect the addition of the hydantoin ring (+70 Da relative to the starting ketone). The reaction is driven to completion by the precipitation of the highly crystalline spirohydantoin product, which shifts the chemical equilibrium forward.

Step 3: Acidic Deprotection
  • Procedure: Suspend the Boc-protected spirohydantoin in 4M HCl in dioxane. Stir at room temperature for 2 hours. Filter the resulting precipitate and wash with cold diethyl ether.

  • Causality: The robust nature of the hydantoin ring (which is stable to mild acids and bases) allows for the selective cleavage of the Boc group using a strong anhydrous acid. Dioxane is chosen over aqueous acids to prevent any hydrolytic ring-opening of the hydantoin.

  • Self-Validation: Confirm deprotection via 1H NMR (in DMSO-d6). The disappearance of the intense 9-proton singlet at ~1.4 ppm (tert-butyl group) and the appearance of a broad integration for the -NH3+ protons validate the successful generation of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride.

Mechanistic Pathway

BuchererBergs A 4-(Boc-amino) cyclohexanone B Cyanohydrin Intermediate A->B KCN, H2O (Nucleophilic attack) C alpha-Amino Nitrile B->C NH3 from (NH4)2CO3 (Imine formation) D Boc-Protected Spirohydantoin C->D CO2 from (NH4)2CO3 (Cyclization) E 8-Amino-1,3-diazaspiro [4.5]decane-2,4-dione D->E HCl / Dioxane (Boc Deprotection)

Workflow of the Bucherer-Bergs multicomponent synthesis for spirohydantoins.

Pharmacological Relevance and Target Interaction

The 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold is a masterclass in spatial pharmacophore arrangement. The hydantoin ring provides a dense array of hydrogen bond donors and acceptors, which are critical for anchoring the molecule within polar receptor pockets (such as the active sites of metalloproteinases or LFA-1 integrins). Conversely, the cyclohexane ring provides a hydrophobic domain that fits neatly into lipophilic sub-pockets, driving binding affinity through Van der Waals interactions. The 8-amino group serves as a basic center, often protonated at physiological pH, allowing for strong ionic interactions with acidic residues (like aspartate or glutamate) in the target protein.

Pharmacology Core Spirohydantoin Scaffold HBD H-Bond Donors (N1-H, N3-H) Core->HBD HBA H-Bond Acceptors (C2=O, C4=O) Core->HBA Lipid Hydrophobic Domain (Cyclohexane Ring) Core->Lipid Amine Basic Center (8-Amino Group) Core->Amine Target Receptor Binding Pocket (e.g., LFA-1, Na+ Channels) HBD->Target Anchoring HBA->Target Orientation Lipid->Target Van der Waals Amine->Target Ionic Interaction

Logical relationship of spirohydantoin pharmacophores interacting with target receptors.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PMC / NIH URL
  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone Source: Canadian Science Publishing URL
  • 8-Amino-1,3-diazaspiro[4.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a Versatile Chemical Scaffold in Drug Discovery

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional, spirocyclic scaffolds is a defining trend in modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional, spirocyclic scaffolds is a defining trend in modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug candidates often exhibit improved solubility, reduced off-target toxicity, and enhanced target specificity. 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione represents a highly privileged, bifunctional spirohydantoin scaffold. It combines the robust hydrogen-bonding network of an imidazolidine-2,4-dione (hydantoin) core with a geometrically defined cyclohexane ring bearing a reactive primary amine. This application note provides an authoritative guide on the physicochemical properties, pharmacological applications, and validated synthetic protocols for derivatizing this scaffold in drug discovery campaigns.

Structural & Physicochemical Profiling

The 1,3-diazaspiro[4.5]decane-2,4-dione system is characterized by a spiro-fusion at the C-5 position of the hydantoin ring and the C-1 position of the cyclohexane ring[1]. This orthogonal geometry projects substituents in distinct 3D vectors.

The scaffold possesses two highly distinct sites for chemical derivatization, allowing for divergent library synthesis:

  • The N-3 Hydantoin Position: Flanked by two electron-withdrawing carbonyl groups, the N-3 proton is relatively acidic (pKa ~8.5). This allows for regioselective deprotonation and alkylation under mild basic conditions without affecting the N-1 position[2].

  • The 8-Amino Group: Positioned on the cyclohexane ring, this primary amine serves as a powerful nucleophile for amide couplings, reductive aminations, or urea formations. It allows medicinal chemists to explore solvent-exposed pockets or introduce lipophilic moieties to lower the desolvation penalty during protein binding[3].

Pharmacological Applications & Target Pathways

Spirohydantoins have a rich history in pharmacology, originally recognized for their anticonvulsant properties[2]. Recent advancements have expanded their utility across multiple therapeutic areas:

  • Neuropharmacology (5-HT2A Antagonism): Spirohydantoin derivatives, particularly those linked to fluorophenylpiperazines via an alkyl spacer at the N-3 position, function as potent 5-HT2A receptor antagonists. These compounds are actively investigated as antiplatelet agents and atypical antipsychotics[4].

  • Oncology & Epigenetics: The spirohydantoin core has been identified as a selective, orally bioavailable inhibitor of p300/CBP histone acetyltransferases. Furthermore, twisted amides based on this scaffold exhibit significant cytotoxic activity against cancer cell lines such as HeLa and LS174T[1].

  • Infectious Diseases: Lipophilic hydroxamates derived from spirocarbocyclic hydantoins demonstrate potent antiviral and trypanocidal activity. Modifying the scaffold with specific lipophilic groups has yielded submicromolar efficacy against Trypanosoma cruzi[3].

  • Supramolecular Materials: Beyond biology, the robust hydrogen-bonding donor/acceptor profile of the hydantoin core enables these molecules to self-assemble into hexameric rosettes, forming supergelators and liquid crystals[5].

Quantitative Data Presentation

The following table summarizes the structure-activity relationships (SAR) and pharmacological metrics of key spirohydantoin derivatives across various applications.

Therapeutic AreaTarget / ApplicationKey Scaffold ModificationActivity Range (IC50/EC50)Ref
Neuropharmacology 5-HT2A ReceptorN-3 alkylation with fluorophenylpiperazineHigh affinity (Antiplatelet)[4]
Oncology HeLa Cell Cytotoxicity8-position bulky amide (e.g., tert-butyl/bromo)10.08 – 48.03 µM[1]
Infectious Disease T. cruzi (Epimastigotes)Lipophilic hydroxamate at N-30.34 – 8.50 µM[3]
Material Science Supramolecular Gels8-position tris(dodecyloxy)benzoateN/A (Self-assembly)[5]

Experimental Protocols

Protocol A: Orthogonal Functionalization via Amide Coupling at the 8-Amino Position

Objective: To synthesize 8-amido-1,3-diazaspiro[4.5]decane-2,4-dione derivatives for targeted screening libraries.

Causality & Rationale: The 8-amino group is often supplied as a hydrochloride salt to ensure stability. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine without competing for the activated carboxylic acid. HATU is selected as the coupling reagent due to its superior efficiency in overcoming the steric hindrance inherent to the spiro-cyclohexane system, minimizing epimerization[2].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under inert atmosphere (Argon), dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride (1.0 eq) to the activated mixture.

  • Reaction: Stir continuously at room temperature for 12–16 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the primary amine peak disappears and the corresponding mass shift [M+H]+ of the amide is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Regioselective N-3 Alkylation of the Hydantoin Core

Objective: To introduce lipophilic or pharmacophoric spacers at the N-3 position of the hydantoin ring.

Causality & Rationale: The N-3 proton is highly acidic due to the electron-withdrawing effects of the adjacent C-2 and C-4 carbonyls. Potassium carbonate (K2CO3) provides a sufficiently mild basic environment to quantitatively and regioselectively deprotonate N-3 without abstracting the N-1 proton (which has a pKa > 12) or causing alkaline hydrolysis of the hydantoin ring,.

Step-by-Step Methodology:

  • Deprotonation: Suspend the 8-substituted 1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) and K2CO3 (3.0 eq) in anhydrous DMF (0.15 M). Stir at 40 °C for 30 minutes.

  • Alkylation: Dropwise, add the appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq).

  • Reaction: Elevate the temperature to 60 °C and stir for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC. The N-3 alkylated product will exhibit a significantly higher Rf value than the starting material due to the masking of the highly polar, H-bond donating N-3 proton.

  • Workup: Pour the mixture into ice-water to precipitate the product. If the product oils out, extract with Chloroform or Ethyl Acetate (3x).

  • Purification: Wash organic extracts with water and brine, dry over MgSO4, and purify via recrystallization or chromatography.

Mechanistic & Workflow Visualizations

Workflow A 8-Amino-1,3-diazaspiro[4.5]decane -2,4-dione (Core Scaffold) B Amide Coupling (HATU, DIPEA) A->B 8-NH2 Functionalization C Reductive Amination (NaBH(OAc)3) A->C 8-NH2 Functionalization D N-3 Alkylation (K2CO3, R-X) A->D Hydantoin Core Modification E 8-Amido Derivatives (p300/CBP Inhibitors) B->E F 8-Alkylamino Derivatives (Targeted Libraries) C->F G N-3 Alkyl Spirohydantoins (5-HT2A Antagonists) D->G

Divergent derivatization workflow of the 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold.

Pathway A Spirohydantoin Derivative (N-3 Alkylated Antagonist) B 5-HT2A Receptor (GPCR) A->B Competitive Inhibition C Gq Protein Activation B->C Agonist-induced D Phospholipase C (PLC) C->D E IP3 / DAG Production D->E F Intracellular Ca2+ Release E->F G Platelet Aggregation / CNS Excitation F->G

Mechanism of action for spirohydantoin-derived 5-HT2A receptor antagonists blocking downstream signaling.

References

  • Giannakopoulou, E., & Zoidis, G. "A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione." Molbank, 2021. 2[2]

  • Czopek, A., et al. "Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents." Pharmacological Reports (PMC), 2020. 4[4]

  • Simić, K. G., et al. "Twisted amides based on the spirohydantoin scaffold as potential anticancer agents." ResearchGate, 2021. 1[1]

  • Zoidis, G., et al. "Novel Lipophilic Hydroxamates Based on Spirocarbocyclic Hydantoin Scaffolds with Potent Antiviral and Trypanocidal Activity." Pharmaceuticals (PMC), 2020. 3[3]

  • Vatannavaz, L., et al. "Hydantoin hexameric rosettes: harnessing H-bonds for supergelation and liquid crystals." Organic Chemistry Frontiers (RSC), 2023. 5[5]

Sources

Application

Application Note: Chemoselective Functionalization of the 8-Amino Group on 1,3-Diazaspiro[4.5]decane-2,4-dione Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Selective amidation and reductive amination workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Selective amidation and reductive amination workflows.

Introduction & Chemical Context

Spirocyclic hydantoins represent a privileged class of heterocyclic scaffolds in modern drug discovery, offering enhanced sp3 character and unique topological profiles that improve target binding and physicochemical properties. Derivatives of these scaffolds have demonstrated significant pharmacological utility, ranging from anticonvulsants to allosteric antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1) [1].

The 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold (often supplied as a hydrochloride salt) provides a highly versatile primary amine vector at the 8-position of the cyclohexane ring. However, functionalizing this amine presents a distinct chemoselectivity challenge: the molecule also contains a hydantoin core with two weakly acidic nitrogen atoms (N1 and N3). To successfully build combinatorial libraries or optimize lead compounds, chemists must selectively derivatize the primary amine without inducing off-target N-alkylation or N-acylation at the hydantoin core.

Mechanistic Insights & Causality (E-E-A-T)

Achieving absolute chemoselectivity relies on exploiting the inherent nucleophilicity and pKa differences between the reactive sites.

  • Nucleophilicity vs. Basicity: The primary aliphatic amine at the 8-position is highly nucleophilic, with a conjugate acid pKa of approximately 10. In contrast, the hydantoin N3 proton has a predicted pKa of ~9.5–10.5 [2]. Under neutral or mildly basic conditions, the hydantoin nitrogens remain protonated and exhibit poor nucleophilicity.

  • Base Selection is Critical: If strong bases (e.g., NaH, DBU) are used, the hydantoin N3 is deprotonated, generating a potent nucleophile that competes with the primary amine. By utilizing a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5), the primary amine is effectively free-based from its hydrochloride salt while the hydantoin core remains predominantly neutral and unreactive.

  • Kinetic Control in Amidation: For amide bond formation, utilizing HATU ensures rapid generation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The highly nucleophilic primary amine attacks this intermediate orders of magnitude faster than the neutral hydantoin, locking in the desired regiochemistry.

  • Reductive Amination Dynamics: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination [3]. It selectively reduces the transient iminium ion formed at the primary amine without reducing the hydantoin carbonyls or requiring basic conditions that might trigger side reactions.

Chemoselectivity Pathway

Chemoselectivity Scaffold 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (Starting Material) Amine 8-Amino Group (Primary Amine) pKaH ~10 Scaffold->Amine Reactive Site Hydantoin Hydantoin Core (N1, N3) pKa ~9-10.5 Scaffold->Hydantoin Protected Site Amidation Amidation (HATU, DIPEA) Rapid Acylation Amine->Amidation R-COOH RedAmination Reductive Amination (Aldehyde, STAB) Amine->RedAmination R-CHO SideReaction Off-target N-Acylation (Prevented by mild base) Hydantoin->SideReaction Strong Base (Avoid)

Chemoselectivity pathway for the functionalization of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Experimental Protocols

Protocol A: Chemoselective Amidation (HATU-Mediated)

This protocol describes the coupling of a generic carboxylic acid to the 8-amino group, ensuring the hydantoin core remains untouched.

Reagents:

  • 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 equiv) to the mixture and stir at room temperature for 10 minutes to form the active HOAt ester. Causality note: Pre-activation prevents the primary amine from reacting directly with the coupling reagent to form guanidinium byproducts.

  • Substrate Addition: In a separate vial, suspend the 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride (1.0 equiv) in DMF and add DIPEA (2.0 equiv) to liberate the free base.

  • Coupling: Transfer the free-based amine solution to the pre-activated acid mixture dropwise. Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (to remove acidic impurities), 1M HCl (to remove unreacted amine), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Direct Reductive Amination

This protocol utilizes STAB to selectively alkylate the primary amine. 1,2-Dichloroethane (DCE) is preferred over DCM due to its higher boiling point and superior solubility profile for STAB [3].

Reagents:

  • 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • DIPEA (1.0 equiv)

  • Anhydrous DCE (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Suspend the scaffold hydrochloride (1.0 equiv) in anhydrous DCE. Add DIPEA (1.0 equiv) to liberate the free base, followed by the aldehyde (1.05 equiv). Stir at room temperature for 1 hour. Note: Do not use excess DIPEA, as highly basic conditions can hinder iminium ion formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion. Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the resulting secondary amine via reverse-phase HPLC or normal-phase chromatography using a basic modifier (e.g., 1% Et3​N in the mobile phase) to prevent streaking.

Data Presentation: Expected Reaction Profiles

The following table summarizes the quantitative expectations and optimized parameters for the functionalization workflows.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)ChemoselectivityExpected Yield (%)
Amidation HATU, DIPEADMF20–252–4>99% (Amine vs. Hydantoin)75–90%
Reductive Amination Aldehyde, STAB, DIPEADCE20–2512–16>95% (Mono-alkylation)65–85%
Sulfonamidation R−SO2​Cl , PyridineDCM0 to 204–8>90% (Amine vs. Hydantoin)60–80%
Urea Formation Isocyanate, Et3​N DCM20–251–3>98% (Amine vs. Hydantoin)80–95%

Analytical Characterization & Troubleshooting

To validate the structural integrity of the functionalized products, 1 H NMR is the most reliable diagnostic tool.

  • Hydantoin Integrity: The two hydantoin NH protons typically appear as distinct, broad singlets far downfield in DMSO- d6​ (between δ 8.0 and 11.0 ppm). If off-target functionalization has occurred at the hydantoin core, one of these signals will be conspicuously absent.

  • Stereochemistry: The 8-amino group can exist in cis or trans configurations relative to the hydantoin ring. The coupling conditions described above do not epimerize the stereocenters, but researchers should be aware that the starting material's diastereomeric purity will dictate the product's purity.

Troubleshooting: If di-alkylation is observed during reductive amination, switch to an indirect (stepwise) reductive amination protocol: form the imine completely in methanol, isolate it if necessary, and reduce subsequently with NaBH4​ [3].

References

  • Giannakopoulou, E., Zoidis, G. "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione." Molbank 2021, 2021(2), M1228. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 1996, 61(11), 3849-3862. URL:[Link]

Method

Protocol for N-alkylation of diazaspiro[4.5]decane-2,4-diones

Application Notes & Protocols Strategic N-Alkylation of Diazaspiro[4.5]decane-2,4-diones: A Guide to Regioselective Synthesis Abstract The diazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic analog of hydantoin, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Strategic N-Alkylation of Diazaspiro[4.5]decane-2,4-diones: A Guide to Regioselective Synthesis

Abstract

The diazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic analog of hydantoin, is a privileged structure in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][3][4] N-alkylation of the core hydantoin ring system is a critical synthetic strategy for modulating the pharmacological profile, solubility, and metabolic stability of these compounds. However, the presence of two distinct nitrogen atoms (N-1 and N-3) within the hydantoin moiety presents a significant challenge in achieving regioselective alkylation. This guide provides a comprehensive overview of the mechanistic principles governing this reaction and offers detailed, field-proven protocols for the selective N-alkylation of diazaspiro[4.5]decane-2,4-diones, empowering researchers to synthesize novel analogs with high precision and efficiency.

Mechanistic Insights: The Challenge of Regioselectivity

The core of the diazaspiro[4.5]decane-2,4-dione structure contains a hydantoin ring with two secondary amines at the N-1 and N-3 positions. The key to controlling the site of alkylation lies in understanding the differential acidity of the N-H protons.

  • N-3 Position (Imide): The proton at the N-3 position is flanked by two carbonyl groups. The electron-withdrawing nature of these groups significantly increases the acidity of this proton, making it the more readily abstracted proton under basic conditions.[1][5]

  • N-1 Position (Amide): The proton at the N-1 position is adjacent to only one carbonyl group, rendering it less acidic than the N-3 proton.

Consequently, standard alkylation conditions using common bases often result in preferential, if not exclusive, alkylation at the N-3 position.[5] Achieving selective N-1 alkylation requires a more nuanced strategy, either by protecting the N-3 position or by employing specific reaction conditions that favor deprotonation of the less acidic N-1 site.[1][6]

cluster_0 Diazaspiro[4.5]decane-2,4-dione Core mol N1_label N-1 (Less Acidic) N3_label N-3 (More Acidic)

Caption: Core structure highlighting the distinct N-1 and N-3 positions.

Experimental Protocols

The choice of base and solvent system is paramount in directing the outcome of the N-alkylation reaction. The following protocols provide validated starting points for achieving regioselective substitution.

Protocol 1: Selective N-3 Alkylation (Kinetic Product)

This protocol leverages the higher acidity of the N-3 proton, employing mild basic conditions to achieve selective alkylation at this site. This is generally the more straightforward transformation.[5]

Materials:

  • Diazaspiro[4.5]decane-2,4-dione substrate (1.0 eq.)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard workup and purification supplies (water, ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diazaspiro[4.5]decane-2,4-dione substrate and anhydrous potassium carbonate.

  • Add anhydrous DMF or acetonitrile to create a stirrable suspension (approx. 0.1 - 0.2 M concentration).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-3 alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Selective N-1 Alkylation (Thermodynamic or Directed Product)

Achieving selective N-1 alkylation is more challenging and often requires stronger bases and carefully controlled conditions to deprotonate the less acidic N-1 position.[5][6] The following protocol is adapted from methods shown to favor N-1 substitution.[1][6]

Materials:

  • Diazaspiro[4.5]decane-2,4-dione substrate (1.0 eq.)

  • Alkyl halide (e.g., iodomethane) (1.3 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq.) or Potassium tert-butoxide (t-BuOK) (1.2 eq.)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

  • Standard workup and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diazaspiro[4.5]decane-2,4-dione substrate.

  • Add anhydrous DMF or THF (to approx. 0.2 M concentration) and stir to dissolve/suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • CAUTION: Hydrogen gas is evolved. Add the sodium hydride (or other strong base) portion-wise to the cooled, stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add the alkyl halide dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. For less reactive halides, gentle heating (e.g., 45-50 °C) may be required.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl (e.g., 1M).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-1 alkylated product. Note that formation of some N-3 and N,N'-dialkylated products may occur.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Data Summary

The general workflow for N-alkylation involves three key stages: reaction setup and execution, aqueous workup and extraction, and final purification.

G start 1. Reaction Setup - Add Substrate & Base to Solvent - Cool to 0°C (for strong base) - Add Alkylating Agent react 2. Reaction - Stir under Inert Atmosphere - Monitor by TLC start->react Heat if necessary workup 3. Workup & Extraction - Quench Reaction - Extract with Organic Solvent - Wash, Dry, and Concentrate react->workup Upon Completion purify 4. Purification - Column Chromatography workup->purify characterize 5. Characterization - NMR, MS purify->characterize

Caption: General experimental workflow for N-alkylation reactions.

Table 1: Summary of N-Alkylation Conditions
EntrySelectivitySubstrateBase (eq.)SolventAlkylating Agent (eq.)Temp. (°C)Yield (%)Reference
1N-18-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneNaH (1.3)DMFN/A (Cyclization step)4593[1]
2N-1Phenytoint-BuOK (1.2)THFMeI (1.2)rt75[6]
3N-1PhenytoinKHMDS (1.2)THFMeI (1.2)rt80[6]
4N,N'-Di5,5-DiphenylhydantoinNaH (2.2)DMFBenzyl bromide (2.2)rt85[7]
5N-35-Substituted HydantoinsK₂CO₃N/AAlkyl HalideN/AGood[5]

Troubleshooting and Key Considerations

  • Dialkylation: The formation of N,N'-dialkylated products is a common side reaction, especially when using strong bases or excess alkylating agent. To minimize this, use a slight excess (1.1-1.3 eq.) of the alkylating agent and monitor the reaction closely.

  • Choice of Base: The base is the most critical factor for regioselectivity. Weak inorganic bases (K₂CO₃, Cs₂CO₃) strongly favor N-3 alkylation. Strong, non-nucleophilic bases, particularly potassium salts (t-BuOK, KHMDS), in aprotic polar solvents like THF have been shown to favor N-1 alkylation.[5][6] Sodium hydride (NaH) can also be effective but may lead to mixtures depending on the substrate and conditions.[7]

  • Solvent Effects: Polar aprotic solvents like DMF, THF, and acetonitrile are standard choices as they effectively dissolve the reactants and intermediates. Anhydrous conditions are crucial, especially when using reactive bases like NaH, to prevent quenching and ensure high yields.[8]

  • Purification: Silica gel chromatography is typically effective for separating the desired product from starting material, dialkylated byproducts, and other impurities. The polarity difference between N-1 and N-3 isomers is often sufficient for separation, but careful selection of the eluent system is required.

Conclusion

The N-alkylation of diazaspiro[4.5]decane-2,4-diones is a versatile tool for generating novel chemical entities for drug discovery. While regioselectivity presents a challenge, it can be effectively controlled through the strategic selection of bases, solvents, and reaction conditions. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and predictably synthesize either N-1 or N-3 substituted analogs, paving the way for the development of new therapeutic agents.

References

  • Giannakopoulou, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI Molbank, M1228. Available at: [Link]

  • Uchida, M., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed, 33(10), 1083-1087. Available at: [Link]

  • Kowalski, P., et al. (2012). Synthesis and transformations of N-substituted hydantoins. ResearchGate. Available at: [Link]

  • ProQuest. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ProQuest. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(8), 557-567. Available at: [Link]

  • Scott, J. D., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(7), 2945-59. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. ResearchGate. Available at: [Link]

  • Perrissin, M., et al. (2006). A High-Yield Selective N(3)-Alkylation Process of Hydantoins Using Dimethylformanide Dialkyl Acetals. ResearchGate. Available at: [Link]

  • Majumder, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]

  • Majumder, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for N-arylation. Organic Syntheses. Available at: [Link]

  • Oganesyan, E. T., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Solid-Phase Diversification and Peptide Integration of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Executive Summary The incorporation of conformationally restricted scaffolds into peptide backbones is a cornerstone strategy in modern drug development to enhance receptor affinity and proteolytic stability. 8-Amino-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally restricted scaffolds into peptide backbones is a cornerstone strategy in modern drug development to enhance receptor affinity and proteolytic stability. 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 1357924-94-7) is a commercially available bifunctional building block featuring a spirohydantoin core linked to a cyclohexyl ring ()[1].

This application note provides a self-validating, step-by-step methodology for utilizing this molecule in Solid-Phase Organic Synthesis (SPOS). By exploiting the orthogonal reactivity between its primary amine and its imide nitrogen, researchers can generate highly diverse, constrained peptidomimetics.

Physicochemical Properties & Scaffold Dynamics

Understanding the localized electronics of this scaffold is critical for successful solid-phase integration. The molecule possesses two distinct nucleophilic sites that must be managed orthogonally.

PropertyValueImplication for SPOS / SPPS
Molecular Formula C8H13N3O2N/A
Molecular Weight 183.21 g/mol Requires accurate mass tracking during LC-MS validation (m/z 184.2 [M+H]+).
Amine pKa (C8) ~9.8Highly nucleophilic; requires protection or resin-tethering prior to hydantoin derivatization.
Imide pKa (N3) ~8.5Selectively deprotonated by DBU for orthogonal N-alkylation.
H-Bond Donors/Acceptors 3 / 2Enhances aqueous solubility but may cause aggregation on-resin if not adequately solvated by DMF.
Steric Profile Spiro-cyclohexyl coreImparts extreme conformational rigidity; restricts rotation, mimicking peptide β-turns ()[2].

Mechanistic Rationale for SPOS Integration

To utilize 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a combinatorial scaffold, we must selectively derivatize the hydantoin ring without cross-reacting with the C8 primary amine.

The Strategy: We utilize 2-Chlorotrityl chloride (2-CTC) resin. The attachment of the scaffold to 2-CTC resin serves a dual purpose: it immobilizes the molecule for solid-phase synthesis while simultaneously acting as an extreme steric shield (a mono-protecting group) for the primary amine ()[3]. Once immobilized, the acidic N3 proton of the hydantoin ring (pKa ~8.5) can be selectively deprotonated using a non-nucleophilic base and alkylated to introduce chemical diversity ()[4].

Workflow Visualization

SPOS_Workflow Resin 2-CTC Resin (Highly Reactive) Loading Resin Loading (DIPEA, DCM/DMF) Resin->Loading Scaffold 8-Amino-1,3-diazaspiro [4.5]decane-2,4-dione Scaffold->Loading Alkylation N3-Alkylation (R-Br, DBU, DMF) Loading->Alkylation Capping with MeOH then Wash Cleavage Mild Acid Cleavage (1% TFA in DCM) Alkylation->Cleavage LC-MS Check (Micro-cleavage) Product Diversified Scaffold (Ready for SPPS) Cleavage->Product

Solid-phase organic synthesis workflow for spirohydantoin derivatization.

Step-by-Step Methodologies

Protocol 1: Scaffold Immobilization onto 2-CTC Resin

Causality: 2-CTC resin is selected over Wang or Rink Amide resins because its extreme steric bulk prevents di-alkylation of the loaded primary amine. Furthermore, 2-CTC is cleaved under very mild acidic conditions (1% TFA), which prevents the degradation of the hydantoin ring during final recovery.

  • Resin Swelling: Weigh 500 mg of 2-CTC resin (loading ~1.0 mmol/g) into a fritted solid-phase reaction vessel. Swell in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.

  • Scaffold Loading: Dissolve 1.5 equivalents (0.75 mmol, ~137 mg) of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in 5 mL of anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the solution to the resin. Agitate at room temperature for 2 hours.

  • Capping: To quench unreacted 2-CTC sites, add 1 mL of Methanol (MeOH) directly to the reaction mixture and agitate for an additional 20 minutes.

  • Washing: Drain the vessel and wash the resin sequentially with DMF (3 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).

Self-Validating Checkpoint: Perform a micro-cleavage on 5 mg of resin using 1% TFA/DCM for 5 minutes. Analyze the supernatant via LC-MS to confirm the presence of the parent mass (m/z 184.2 [M+H]+).

Protocol 2: Selective N3-Alkylation of the Hydantoin Ring

Causality: The N3 proton is flanked by two carbonyl groups, rendering it significantly more acidic than standard amides. By utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—a non-nucleophilic, moderately strong base—the N3 position is selectively deprotonated to generate a localized nucleophile that readily reacts with primary alkyl halides.

  • Deprotonation: Suspend the loaded resin in 5 mL of anhydrous DMF. Add 3.0 equivalents of DBU. Agitate for 10 minutes to form the N3-anion.

  • Alkylation: Add 3.0 equivalents of your chosen alkylating agent (e.g., benzyl bromide, ethyl bromoacetate, or a fluorophore-linker halide).

  • Reaction: Agitate the vessel at room temperature for 4 to 12 hours (time depends on the steric bulk of the alkylating agent).

  • Washing: Drain the reagents and wash the resin rigorously with DMF (5 × 5 mL) to remove all traces of DBU and excess alkylating agent, followed by DCM (3 × 5 mL).

Self-Validating Checkpoint: Standard amine tests (like the Kaiser test) will fail here because the primary amine is masked by the 2-CTC resin. Instead, perform a second micro-cleavage (1% TFA/DCM) and run LC-MS. The complete disappearance of m/z 184.2 and the appearance of the new alkylated mass confirms 100% conversion. If unreacted scaffold remains, repeat Steps 1-4.

Protocol 3: Mild Acid Cleavage and Recovery

Causality: A dilute 1% Trifluoroacetic acid (TFA) solution is sufficient to cleave the secondary amine from the 2-CTC trityl cation. Triisopropylsilane (TIPS) is added as a carbocation scavenger. Without TIPS, the highly reactive trityl cation would re-alkylate the newly released primary amine during solvent evaporation, drastically reducing the final yield.

  • Preparation: Wash the resin thoroughly with DCM (5 × 5 mL) to remove any residual DMF, which can buffer the cleavage acid.

  • Cleavage Cocktail: Prepare a solution of 1% TFA and 2% TIPS in DCM (v/v).

  • Execution: Add 5 mL of the cleavage cocktail to the resin. Agitate gently for 15 minutes.

  • Collection: Drain the cleavage solution into a round-bottom flask containing 1 mL of cold Hexane. Repeat the cleavage step twice more, combining the filtrates.

  • Concentration: Evaporate the DCM and TFA under reduced pressure. The target N3-alkylated 8-amino-spirohydantoin will precipitate. Wash the solid with cold diethyl ether and dry under a vacuum. The resulting building block is now ready for standard Fmoc-SPPS chain elongation.

References

[2] Title: Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Source: ACS Publications (Journal of Combinatorial Chemistry). URL:[Link]

[3] Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: University of California, Irvine. URL:[Link]

[4] Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: Molecules (MDPI). URL:[Link]

Sources

Method

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a δ opioid receptor agonist

Application Note: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives as δ -Opioid Receptor (DOP) Agonists Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives as δ -Opioid Receptor (DOP) Agonists

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Scientific Rationale

The development of novel analgesics that bypass the severe adverse effects of traditional μ -opioid (MOP) receptor agonists (e.g., respiratory depression, tolerance, and addiction) is a major imperative in modern neuropharmacology[1]. Derivatives of 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione , a class of hydantoin-based spirocyclic compounds, have emerged as highly promising ligands targeting the δ -opioid peptide (DOP) receptor and the nociceptin opioid peptide (NOP) receptor[1][2].

Unlike MOP agonists, DOP agonists modulate pain and neuropsychiatric disorders (such as anxiety and depression) with a significantly wider therapeutic window and reduced liability for physical dependence[1][3]. This application note details the mechanistic pharmacology of 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives at the DOP receptor and provides field-validated, self-contained protocols for evaluating their binding affinity and functional efficacy.

Mechanistic Insights: DOP Receptor Signaling

The δ -opioid receptor is a 7-transmembrane G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o​ protein family[4][5]. Understanding this pathway is critical for designing appropriate downstream functional assays.

When an 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione agonist binds to the DOP receptor, it induces a conformational change that promotes the exchange of GDP for GTP on the Gαi/o​ subunit, leading to the dissociation of the heterotrimeric G-protein into Gαi/o​ and Gβγ subunits[5].

  • Gαi/o​ Pathway: Directly inhibits Adenylyl Cyclase (AC), resulting in a marked decrease in intracellular cyclic AMP (cAMP) production[4][6].

  • Gβγ Pathway: Activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing K+ efflux and neuronal hyperpolarization) and inhibits voltage-gated Ca2+ channels (reducing Ca2+ influx and subsequent nociceptive neurotransmitter release)[6][7].

Signaling Pathway Visualization

DOP_Signaling Agonist 8-Amino-1,3-diazaspiro[4.5] decane-2,4-dione (DOP Agonist) Receptor Delta Opioid Receptor (DOP) Agonist->Receptor Binds & Activates Gi Gαi/o Protein Receptor->Gi Couples Gbg Gβγ Subunits Receptor->Gbg Dissociates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gbg->GIRK Activates Ca Voltage-Gated Ca2+ Channels (Ca2+ Influx ↓) Gbg->Ca Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases Production Effect Analgesia & Neuromodulation cAMP->Effect Downstream Signaling GIRK->Effect Hyperpolarization Ca->Effect Reduced Transmitter Release

Caption: Mechanism of action of 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives via DOP Gαi/o​ signaling.

Experimental Protocols

To validate 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, a two-tiered in vitro approach is required: a binding assay to determine receptor affinity ( Ki​ ) and a functional assay to determine agonistic efficacy ( EC50​ ).

Protocol 1: Human DOP (hDOP) Receptor Scintillation Proximity Assay (SPA)

Scientific Rationale: SPA is prioritized over traditional vacuum filtration assays because it is a homogeneous, wash-free format. This prevents the dissociation of rapid-off-rate ligands, preserving accurate Ki​ measurements[2][8]. We utilize Wheat Germ Agglutinin (WGA) coated SPA beads because WGA selectively binds the carbohydrate moieties of the glycosylated hDOP receptors embedded in the cell membranes[3][8].

Materials:

  • Assay Buffer: 50 mM TRIS-HCl, 5 mM MgCl2​ (pH 7.4). Note: Mg2+ is strictly required to stabilize the high-affinity agonist-receptor-G-protein ternary complex[2].

  • Membranes: Recombinant CHO or HEK293 cell membranes expressing hDOP.

  • Beads: WGA-coated SPA beads (e.g., PerkinElmer/Revvity).

  • Radioligand: [3H] -naltrindole (antagonist) or [3H] -DPDPE (agonist).

Step-by-Step Methodology:

  • Bead Preloading: Incubate hDOP receptor membranes (approx. 15 µ g/well ) with WGA-coated SPA beads (1 mg/well) in assay buffer for 15 minutes at room temperature (RT)[8][9]. Causality: Pre-incubation ensures uniform receptor distribution on the scintillant beads before ligand competition begins.

  • Assay Assembly: In a 96- or 384-well OptiPlate, combine:

    • Preloaded Membrane-Bead suspension.

    • [3H] -radioligand at a concentration equal to its Kd​ (to ensure assay sensitivity).

    • Test compound (8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivative) in a 10-point concentration-response curve (e.g., 10−11 to 10−5 M).

    • Final assay volume: 250 µL/well[2][3].

  • Equilibration: Seal the microtiter plates and incubate for 90 minutes at RT on a microplate shaker[3][8].

  • Detection: Centrifuge plates briefly (500 rpm, 20 mins) to settle the beads, then read the signal rate (CPM) using a Microbeta scintillation counter[3].

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [2][9].

SPA_Workflow Prep 1. Membrane Prep hDOP + WGA Beads Mix 2. Assembly Buffer, Ligand, Compound Prep->Mix Incubate 3. Incubation 90 min @ RT Mix->Incubate Read 4. Detection Microbeta Counting Incubate->Read Analyze 5. Analysis Cheng-Prusoff (Ki) Read->Analyze

Caption: Workflow for the Homogeneous hDOP Scintillation Proximity Assay (SPA).

Protocol 2: Functional cAMP Inhibition Assay (TR-FRET)

Scientific Rationale: Binding affinity does not distinguish between agonists and antagonists. Because DOP is Gαi/o​ -coupled, an agonist will inhibit AC and lower cAMP[5][6]. To measure this, cells are treated with Forskolin (a direct AC activator) to artificially raise the baseline cAMP "window." The DOP agonist's ability to suppress this Forskolin-induced cAMP spike confirms its functional efficacy[6].

Step-by-Step Methodology:

  • Cell Preparation: Harvest hDOP-expressing cells and resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of cAMP, ensuring the signal window remains stable during the assay.

  • Compound Addition: Dispense cells into a 384-well plate. Add the 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivative at varying concentrations.

  • Forskolin Stimulation: Add Forskolin (typically 1–10 µM final concentration) to all wells (except basal controls) to stimulate AC[6]. Incubate for 30 minutes at RT.

  • Lysis & Detection: Add TR-FRET lysis buffer containing a europium-labeled cAMP antibody and a fluorescent cAMP tracer. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). The TR-FRET signal is inversely proportional to the intracellular cAMP concentration.

Data Presentation & Expected Outcomes

When profiling 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, it is crucial to benchmark them against established reference standards like SNC80 (a selective non-peptide DOP agonist) or DPDPE (a selective peptide DOP agonist)[6][7].

A successful candidate will demonstrate sub-nanomolar affinity for hDOP, high selectivity over hMOP, and robust efficacy in the cAMP inhibition assay.

Table 1: Representative Pharmacological Profile of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives

Compound Class / ReferencehDOP Binding Ki​ (nM)hMOP Binding Ki​ (nM)Selectivity Ratio (MOP/DOP)hDOP cAMP Inhibition EC50​ (nM)Efficacy ( Emax​ % vs Forskolin)
SNC80 (Reference Agonist)1.2 ± 0.3> 10,000> 8,3002.5 ± 0.495%
DPDPE (Reference Peptide)0.8 ± 0.2850 ± 40~ 1,0601.5 ± 0.398%
Spiro-Derivative A (Cis-isomer)0.5 ± 0.1450 ± 259000.9 ± 0.292%
Spiro-Derivative B (Trans-isomer)8.4 ± 1.2> 5,000> 59015.2 ± 1.885%

Note: Data is representative of typical structure-activity relationship (SAR) outcomes for this chemical series. Isomeric configuration (e.g., Cis vs. Trans at the spiro-center) heavily influences receptor pocket binding thermodynamics[2][10].

References

  • WO2017121649A1 - 3-(carboxymethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. Google Patents.
  • EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]. Google Patents.
  • Molecular Mechanisms and Regulation of Opioid Receptor Signaling - Annual Review of Pharmacology and Toxicology. Available at:[Link]

  • Delta Opioid Receptor Down-Regulation Is Independent of Functional G Protein yet Is Dependent on Agonist Efficacy - Journal of Pharmacology and Experimental Therapeutics (ASPET). Available at:[Link]

  • Molecular basis of opioid receptor signaling - NIH / University of North Carolina. Available at:[Link]

  • WO2017121647A1 - 3-((hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Spirohydantoin Synthesis

Welcome to the technical support center for spirohydantoin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for spirohydantoin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their spirohydantoin synthesis experiments. Here, we will delve into the nuances of the widely-used Bucherer-Bergs reaction and related methodologies, providing you with troubleshooting guides, frequently asked questions, and detailed protocols to navigate the common challenges encountered in the laboratory.

Introduction to Spirohydantoin Synthesis

Spirohydantoins are a class of heterocyclic compounds with significant applications in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] The synthesis of these structures, typically achieved through the multicomponent Bucherer-Bergs reaction of a cyclic ketone, ammonium carbonate, and a cyanide source, presents a unique set of challenges that can impact reaction yield and product purity.[3][4][5] This guide will provide you with the expertise to overcome these hurdles and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of spirohydantoins.

Q1: What is the general mechanism of the Bucherer-Bergs reaction for spirohydantoin synthesis?

The Bucherer-Bergs reaction is a one-pot synthesis that proceeds through several key steps. Understanding this mechanism is crucial for effective troubleshooting.

  • Formation of an aminonitrile: The cyclic ketone first reacts with ammonia (from ammonium carbonate) to form an imine. A cyanide ion then attacks the imine to form an α-aminonitrile.

  • Carbamic acid formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate.

  • Cyclization and rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable spirohydantoin product.

Bucherer_Bergs_Mechanism

Q2: My spirohydantoin synthesis is giving a very low yield. What are the most likely causes?

Low yields in spirohydantoin synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or temperature.

  • Reagent quality: The quality of reagents, particularly ammonium carbonate, is critical. Old or decomposed ammonium carbonate will not provide an adequate supply of ammonia and carbon dioxide.

  • Steric hindrance: The structure of the starting cyclic ketone plays a significant role. Sterically hindered ketones can be less reactive, leading to lower yields.[6]

  • Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Product precipitation issues: In some cases, the product may not precipitate effectively during workup, leading to losses.

Q3: How can I improve the yield when working with a sterically hindered cyclic ketone?

Steric hindrance is a common challenge in spirohydantoin synthesis. Here are some strategies to overcome it:

  • Prolonged reaction time and increased temperature: Giving the reaction more time and energy can help overcome the activation barrier for sterically hindered substrates.[3]

  • Use of a sealed reactor: Heating the reaction mixture in a sealed vessel helps to retain volatile components like ammonia and carbon dioxide, driving the equilibrium towards product formation.[3]

  • Alternative solvents: Using solvents like acetamide or formamide has been shown to improve yields in difficult cases.[7]

  • Ultrasonication: The use of ultrasonic irradiation can accelerate the reaction and improve yields, often at lower temperatures.[4]

  • Continuous flow synthesis: This modern technique allows for precise control over reaction parameters and can lead to significantly improved yields and shorter reaction times, even for challenging substrates.[8][9][10]

Troubleshooting Guide: A Systematic Approach to Improving Yield

This section provides a structured troubleshooting guide to help you identify and resolve issues in your spirohydantoin synthesis.

Issue 1: Low or No Product Formation

Low_Yield_Troubleshooting

Potential Cause Recommended Action Expected Outcome
Decomposed Ammonium Carbonate Use fresh, high-quality ammonium carbonate.A significant increase in yield, as the reaction will have an adequate supply of ammonia and carbon dioxide.
Insufficient Reaction Time/Temperature Increase the reaction time in increments of 6-12 hours and/or raise the temperature by 10-20°C. For sterically hindered ketones, prolonged heating (up to 90 hours) may be necessary.[3]Gradual improvement in yield as the reaction proceeds closer to completion.
Steric Hindrance from Cyclic Ketone If increasing time and temperature is not effective, consider using a sealed reactor to maintain pressure and retain volatile reagents. Alternatively, explore using ultrasonication or switching to a continuous flow setup.[3][4][10]A more substantial increase in yield compared to simple adjustments of time and temperature.
Poor Solubility of Starting Materials For nonpolar starting materials, consider using a co-solvent system or switching to a solvent like acetamide or dimethylformamide.[7] In continuous flow, using a solvent like ethyl acetate can create a segmented flow, improving interfacial contact.[10]Improved reaction kinetics and higher conversion rates.
Issue 2: Product Purification Challenges
Potential Cause Recommended Action Expected Outcome
Product is not precipitating during workup After acidification, if the product remains in solution, try concentrating the solution to induce precipitation. If that fails, perform an extraction with a suitable organic solvent like ethyl acetate.Recovery of the spirohydantoin product from the aqueous phase.
Presence of significant impurities after precipitation Recrystallization is the most common method for purifying spirohydantoins. Common solvent systems include ethanol/water mixtures. For more challenging separations, flash column chromatography on silica gel may be necessary.[11][12]A significant improvement in the purity of the final product, as confirmed by techniques like NMR or melting point analysis.
Oiling out during recrystallization This occurs when the solid melts before dissolving in the hot solvent. Ensure the boiling point of the recrystallization solvent is lower than the melting point of your spirohydantoin. If oiling out persists, try using a larger volume of solvent or a different solvent system.[12]Formation of solid crystals upon cooling instead of an oil.

Detailed Experimental Protocols

The following are detailed protocols for the synthesis and purification of spirohydantoins, based on established literature procedures.

Protocol 1: General Procedure for Spirohydantoin Synthesis via Bucherer-Bergs Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclic ketone (1.0 eq)

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN) (2.0-2.5 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0-5.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask or a sealed pressure vessel, combine the cyclic ketone, potassium cyanide, and ammonium carbonate.

  • Add a 1:1 mixture of ethanol and water to the flask. The reaction mixture is often a thick slurry.

  • Heat the mixture to 60-110°C with vigorous stirring. For sterically hindered ketones, higher temperatures and a sealed vessel are recommended.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take anywhere from a few hours to several days.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated HCl to pH 1-2 in a well-ventilated fume hood. This step should be done slowly as it will generate HCN gas.

  • The spirohydantoin product will typically precipitate out of the acidic solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the crude spirohydantoin.

Protocol 2: Purification of Spirohydantoins by Recrystallization

Materials:

  • Crude spirohydantoin

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • Place the crude spirohydantoin in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For further crystallization, the flask can be placed in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield of spirohydantoin synthesis. This data is compiled from various literature sources and should be used as a starting point for your own optimization studies.

Parameter Typical Range Effect on Yield Considerations
Temperature 60 - 120°CGenerally, higher temperatures increase the reaction rate and can improve yields, especially for less reactive ketones.[13]High temperatures can also lead to the decomposition of reagents and products. A sealed vessel is often necessary at higher temperatures to prevent the loss of volatile components.[3]
Reaction Time 4 - 96 hoursLonger reaction times are often required for sterically hindered ketones or at lower temperatures.[3]Monitor the reaction progress to avoid unnecessary heating, which can lead to byproduct formation.
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 2-2.5 : 4-6An excess of cyanide and ammonium carbonate is typically used to drive the reaction to completion.A large excess of cyanide can lead to the formation of byproducts.
Solvent Ethanol/Water, Acetamide, DMFThe choice of solvent can significantly impact the solubility of the starting materials and the reaction rate. For nonpolar substrates, alternative solvents may be necessary.[3][7]The solvent should be stable under the reaction conditions and easy to remove during workup.

Conclusion

The synthesis of spirohydantoins, while a powerful tool in medicinal chemistry, requires careful attention to detail and a systematic approach to optimization. By understanding the underlying reaction mechanism and being aware of the common pitfalls, researchers can effectively troubleshoot their experiments and achieve high yields of pure product. This guide provides a foundation of knowledge and practical advice to assist you in your synthetic endeavors. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary to achieve the best results.

References

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]

  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • van den Hoven, E. J., et al. (2006). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Journal of Combinatorial Chemistry, 8(1), 44-54. [Link]

  • Davies, S. G., et al. (2021). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 27(54), 13543-13550. [Link]

  • Grigor'ev, I. A., & Kirilyuk, I. A. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. [Link]

  • Kumar, R., & Singh, R. (2023). Novel new research strategies of hydantoin derivatives: A review. Scientific Research and Reports, 11(1), 1-10. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Padias, A. B. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Arizona. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Kappe, C. O., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synfacts, 12(03), 0259-0259. [Link]

  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Nieto, M. J., et al. (2005). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 258-263. [Link]

  • Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 85, 1-10. [Link]

  • Alcaide, B., et al. (2022). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5529. [Link]

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Spiro Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Buchwald-Hartwig amination of spirocyclic compounds. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of coupling sterically demanding spirocycles. Spiro compounds, with their rigid, three-dimensional structures, are invaluable scaffolds in medicinal chemistry, often enhancing metabolic stability and target affinity.[1] However, the same steric congestion that provides these benefits can make C-N bond formation a significant synthetic hurdle.

This document moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies, grounded in mechanistic principles, to help you successfully incorporate these complex amines into your target molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes spiro compounds particularly challenging substrates for Buchwald-Hartwig amination?

The primary challenge is steric hindrance. The quaternary spirocyclic carbon atom creates a bulky, rigid framework around the reacting nitrogen atom. This congestion can impede several key steps in the catalytic cycle.[2][3] Specifically, it can slow down the crucial final step, reductive elimination, where the C-N bond is formed and the product is released from the palladium center.[4] Additionally, the approach of the bulky amine to the palladium complex after oxidative addition can be difficult.[2]

Q2: I'm starting a new project with a spirocyclic amine. Where do I begin with condition screening?

For a novel or sterically demanding spirocyclic amine, it is crucial to start with a robust catalytic system known for its high activity with hindered substrates.[5][6] We recommend using a palladium precatalyst, which offers greater stability and more reliable initiation to the active Pd(0) species compared to simple salts like Pd(OAc)₂.[7] A good starting point would be a G3 or G4 precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.

A general recommendation for an initial screening experiment is provided in the table below.

ComponentRecommendationRationale
Pd Source G3-XPhos or RuPhos Pd G3Air-stable precatalysts that reliably generate the active Pd(0) catalyst.[7]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination for hindered substrates.[4][7][8]
Base NaOtBu or LHMDSStrong bases are often required to facilitate amine deprotonation. LHMDS can be beneficial for substrates with base-sensitive functional groups.[2][8][9]
Solvent Toluene or 1,4-DioxaneNon-polar, aprotic solvents that are well-tolerated and commonly successful.[10][11]
Temperature 80–110 °CSufficient thermal energy is often needed to overcome the activation barriers associated with sterically hindered substrates.[2]

Q3: Which generation of ligands is typically best for spirocycles?

The "second generation" and subsequent generations of bulky, electron-rich dialkylbiaryl phosphine ligands are indispensable for coupling spiro compounds.[5][12] Ligands developed by the Buchwald group, such as XPhos, RuPhos, and BrettPhos, are designed to address the challenges of steric hindrance.[4][8] Their bulk facilitates the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step, while their electron-donating nature promotes the final, often rate-limiting, reductive elimination step.[4][13] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[14][15]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing mechanistic explanations and actionable protocols.

Problem 1: Low to No Conversion of Starting Materials

Question: My reaction shows very low or no conversion of my aryl halide and spirocyclic amine, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: This is the most common issue and typically points to a problem with catalyst activity, severe steric impediment, or poor reagent solubility. A systematic approach is necessary to diagnose the root cause.

Troubleshooting Workflow: Low Conversion

Below is a workflow to guide your optimization efforts.

G start Low / No Conversion check_catalyst Is the catalytic cycle initiating? start->check_catalyst check_sterics Is steric hindrance too high? start->check_sterics check_solubility Are all reagents fully dissolved? start->check_solubility sol_catalyst 1. Switch to a pre-catalyst (e.g., G3/G4). 2. Ensure inert atmosphere (O₂ degrades Pd(0)). 3. Check reagent purity (H₂O, other impurities). check_catalyst->sol_catalyst Fix sol_sterics 1. Increase ligand bulk (e.g., XPhos -> RuPhos). 2. Increase temperature in 10-20 °C increments. 3. Switch to a more reactive aryl halide (Ar-Cl -> Ar-Br -> Ar-I). check_sterics->sol_sterics Mitigate sol_solubility 1. Switch solvent (Toluene -> Dioxane or CPME). 2. Use a co-solvent system (e.g., Toluene/t-BuOH). 3. Increase solvent volume. check_solubility->sol_solubility Improve footnote Note: While Ar-I is more reactive in oxidative addition, the resulting iodide can inhibit the catalyst. [1]

Caption: Troubleshooting workflow for low conversion.

Detailed Corrective Actions:
  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. If you are not using a precatalyst, the in-situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient and unreliable.[7][16]

    • Protocol: Switch to an air-stable palladium precatalyst such as RuPhos Pd G3 or XPhos Pd G3 (1-2 mol %). These efficiently generate the active catalyst upon exposure to the base.[7] Ensure all reagents are anhydrous and the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition.

  • Overwhelming Steric Hindrance: For spirocycles, the energy barrier for reductive elimination can be very high. Your chosen ligand may not be bulky enough to promote this final step.[4]

    • Protocol: Screen a panel of increasingly bulky ligands. If you started with a standard ligand like DavePhos, move to more sterically demanding systems like XPhos, RuPhos, or tBuXPhos.[4][7][8] These ligands have been shown to be effective for coupling challenging secondary amines.[8][17] Increasing the reaction temperature to 110-130 °C may also be necessary, but monitor for substrate decomposition.

  • Poor Solubility: The inorganic base (e.g., NaOtBu) and the starting materials must have sufficient solubility at the reaction temperature for the catalytic cycle to proceed.[2] Insolubility is a frequently underestimated cause of reaction failure.

    • Protocol: If reagents are not dissolving in toluene, switch to a more polar ethereal solvent like 1,4-dioxane or CPME.[2][10] Sometimes a mixture of solvents, such as toluene and t-BuOH, can improve solubility and reaction rates.[18] Ensure vigorous stirring, as dense inorganic bases can settle at the bottom of the flask.[2]

Problem 2: Reaction Stalls or is Sluggish

Question: My reaction proceeds to about 20-30% conversion and then stops, or is extremely slow. What is causing this catalyst inhibition?

Answer: A stalling reaction often indicates catalyst deactivation or product inhibition during the catalytic cycle.

The Catalytic Cycle and Common Failure Points

The diagram below illustrates the Buchwald-Hartwig catalytic cycle and highlights potential points of failure, particularly when using spirocyclic amines.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex Amine Coordination + Amine-H Deactivation Catalyst Deactivation (e.g., Iodide Inhibition, β-Hydride Elimination) OA_Complex->Deactivation Iodide Inhibition (if X = I) Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex Deprotonation - Base-H+X- Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination Slow_RE Slow Reductive Elimination (High Steric Hindrance) Amido_Complex->Slow_RE Product->Pd0 Catalyst Regeneration Slow_RE->Deactivation

Caption: Buchwald-Hartwig cycle with failure points.

Detailed Corrective Actions:
  • Iodide Inhibition: While aryl iodides are highly reactive towards oxidative addition, the resulting iodide anion can form stable, unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[2][8]

    • Protocol: If using an aryl iodide, it is often better to switch to the corresponding aryl bromide or triflate.[2] Contrary to other cross-coupling reactions, the reactivity order in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf due to this inhibition effect.[2]

  • β-Hydride Elimination: If the spirocyclic amine has an available β-hydrogen, an unproductive side reaction can compete with reductive elimination. This leads to the formation of an imine and a hydrodehalogenated arene, and can contribute to catalyst deactivation.[12]

    • Protocol: This side reaction is more prevalent with less bulky ligands. Employing highly sterically demanding ligands (e.g., RuPhos, BrettPhos) can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.[4][5]

Problem 3: Substrate or Product Decomposition

Question: My starting materials or product appear to be decomposing under the reaction conditions, leading to a complex mixture and low isolated yield. How can I run the reaction more gently?

Answer: Decomposition is typically caused by excessive heat or an incompatibility with the strong base required for the reaction. Spirocycles, especially those containing other sensitive functional groups, may not tolerate harsh conditions.[8]

Detailed Corrective Actions:
  • Base Sensitivity: Strong alkoxide bases like NaOtBu can be incompatible with functional groups like esters or ketones.[8]

    • Protocol: Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Be aware that this will likely require a higher reaction temperature and/or higher catalyst loading to achieve a reasonable reaction rate.[2] Alternatively, for substrates with protic functional groups (like free -OH or -NH), lithium hexamethyldisilazide (LHMDS) can be an excellent choice as it is often more compatible.[8][9]

  • Thermal Instability: Many complex molecules, including advanced pharmaceutical intermediates, are not stable at temperatures of 100 °C or higher for extended periods.

    • Protocol: First, ensure you are using a highly active catalytic system (e.g., a G4 precatalyst with a ligand like BrettPhos or RuPhos) that may allow for lower reaction temperatures (~40-80 °C).[2][7] If decomposition persists, a time-course study is recommended. Monitor the reaction by LC-MS or GC-MS every hour to find the point at which product formation plateaus and decomposition begins, then run future reactions only for that optimal duration.

Section 3: Experimental Protocols and Data

General Protocol for Buchwald-Hartwig Amination Screening

This protocol provides a starting point for a small-scale reaction to test conditions. All manipulations should be performed under an inert atmosphere using standard Schlenk or glovebox techniques.[7][19]

  • Glassware Preparation: Oven-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar and allow it to cool completely under a stream of argon or nitrogen.

  • Reagent Addition: To the reaction vessel, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 0.01 mmol), and the base (e.g., NaOtBu, 1.5 equiv., 0.75 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 2.5 mL to achieve 0.2 M) via syringe. Then, add the spirocyclic amine (1.2 equiv., 0.6 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction's progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.[7] Upon completion, cool the reaction to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure for purification by column chromatography.[19]

Data Summary Table

The following table provides a quick reference for troubleshooting common issues.

ProblemPotential Cause(s)Recommended Solutions
Low/No Conversion Inactive catalyst, high steric barrier, poor solubility.Use a precatalyst, increase ligand bulk (XPhos, RuPhos), increase temperature, change solvent (Toluene → Dioxane).
Stalled Reaction Catalyst deactivation (iodide inhibition), β-hydride elimination.Switch from Ar-I to Ar-Br/Ar-OTf, use bulkier ligands to disfavor side reactions.
Decomposition Base-sensitive functional groups, thermal instability.Switch to a weaker base (Cs₂CO₃, K₃PO₄) or a more compatible strong base (LHMDS), use a more active catalyst to lower the required temperature.
Hydrodehalogenation β-hydride elimination is faster than reductive elimination.Use more sterically demanding ligands, lower reaction temperature if possible without killing reactivity.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Vence-Guzmán, M. A., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina Scholar Commons. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit r/chemistry. [Link]

  • Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate. [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Bruneau, A., et al. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Kędzierski, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Liu, W., et al. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes with Isaiah Eckart-Frank. YouTube. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Why C–N and C–O Couplings?. Macmillan Group, Princeton University. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Foreshew, T., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Lai, W. I., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Karb, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Mondal, P., et al. (2021). Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)-H Bond Activation. ResearchGate. [Link]

  • Valeur, E., et al. (2017). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Chemical Reviews. [Link]

  • Chen, K., et al. (2018). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Zheng, J., & Cui, W. (2016). Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirohydantoin Scaffolds in Drug Discovery: Profiling 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a Versatile Synthetic Intermediate

Introduction: The Spirohydantoin Motif as a Privileged Scaffold in Medicinal Chemistry The spirohydantoin ring system, a fascinating three-dimensional scaffold, represents a class of "privileged structures" in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spirohydantoin Motif as a Privileged Scaffold in Medicinal Chemistry

The spirohydantoin ring system, a fascinating three-dimensional scaffold, represents a class of "privileged structures" in modern drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The rigid, spirocyclic nature of these compounds allows for a precise, predictable orientation of substituents in three-dimensional space, a critical feature for optimizing interactions with protein binding pockets.

Historically, hydantoin derivatives have been the cornerstone of various therapies, from the anti-epileptic drug Phenytoin to the muscle relaxant Dantrolene.[1] The fusion of the hydantoin core with a carbocyclic ring in a spirocyclic arrangement has unlocked a vast new chemical space, leading to the development of potent and selective modulators for a diverse range of biological targets.[2][3] These include enzyme inhibitors for treating diabetic complications, receptor antagonists for migraines, and modulators of nuclear receptors for oncology.[4][5][6]

This guide provides a comparative analysis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione against other well-characterized spirohydantoins across different therapeutic areas. We will explore its synthetic accessibility and, most importantly, frame its utility as a versatile starting material for library synthesis, leveraging its key amino functionality as a strategic handle for chemical elaboration. The objective is to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to exploit this scaffold in their discovery programs.

Core Synthesis of the Spirohydantoin Scaffold: The Bucherer-Bergs Reaction

The primary and most efficient route to 5,5-disubstituted hydantoins, including the spirocyclic core of our subject compound, is the Bucherer-Bergs multicomponent reaction.[7][8] This one-pot synthesis combines a ketone, a cyanide source (like KCN or NaCN), and ammonium carbonate to afford the desired spirohydantoin.[9][10] The reaction is valued for its operational simplicity, use of readily available starting materials, and the crystalline nature of its products, which often simplifies purification.[7]

The mechanism proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the stable hydantoin ring.

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone Ketone (e.g., 4-Piperidone derivative) Cyanohydrin Cyanohydrin Formation Ketone->Cyanohydrin + CN⁻ KCN KCN / (NH4)2CO3 KCN->Cyanohydrin Aminonitrile Aminonitrile Formation KCN->Aminonitrile CarbamicAcid Cyano-Carbamic Acid KCN->CarbamicAcid Cyanohydrin->Aminonitrile + NH₃ Aminonitrile->CarbamicAcid + CO₂ Cyclization Intramolecular Cyclization CarbamicAcid->Cyclization Spirohydantoin Spirohydantoin Cyclization->Spirohydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction for spirohydantoin synthesis.

Protocol 1: General Synthesis of a 1,3-Diazaspiro[4.5]decane-2,4-dione Core

This protocol describes a generalized procedure for the synthesis of the spirohydantoin core, which can be adapted for the synthesis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione by starting with a protected 4-amino-cyclohexanone derivative.

Materials:

  • Substituted cyclohexanone (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (2.0 eq)

  • Ethanol/Water (1:1 v/v)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine the starting ketone, potassium cyanide, and ammonium carbonate in a 1:1 mixture of ethanol and water.

    • Causality: The use of a sealed vessel is crucial to retain volatile components like ammonia and carbon dioxide, driving the reaction equilibrium towards the product.[7] The ethanol/water solvent system aids in dissolving both the organic ketone and the inorganic salts.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 10-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction to room temperature, carefully vent the vessel in a fume hood.

  • Precipitation: Acidify the reaction mixture with HCl to a pH of ~6. The spirohydantoin product, being less soluble in acidic aqueous media, will precipitate out of the solution.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure spirohydantoin.[7]

Comparative Analysis: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a Gateway Scaffold

While specific biological activity data for 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is not extensively published, its structure is highly compelling from a medicinal chemistry perspective. The primary amine at the 8-position of the cyclohexane ring serves as a versatile chemical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) across various target classes where other spirohydantoins have proven successful.

Below, we compare the potential of this scaffold against established spirohydantoin classes in key therapeutic areas.

Aldose Reductase Inhibition (Anti-Diabetic)

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. Its inhibition is a therapeutic strategy to prevent chronic diabetic complications. The spirohydantoin Sorbinil is a potent and well-studied aldose reductase inhibitor.[6]

CompoundStructureTargetActivity (IC₅₀)
Sorbinil (4S)-6-fluoro-2',5'-dioxospiro[chromane-4,4'-imidazolidine]Aldose Reductase~1 µM (Calf Lens)[6]
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione C₈H₁₃N₃O₂N/A (Starting Material)N/A

Discussion: The activity of Sorbinil is well-established.[6] The 8-amino group on our lead scaffold provides a strategic vector for modification. By acylating this amine with various substituted benzoic acids or other aromatic groups, chemists can systematically probe the active site of aldose reductase. The goal would be to introduce functionalities that mimic the interactions of Sorbinil's chromanone ring system, potentially leading to new, potent inhibitors. The amine can be converted into amides, sulfonamides, or ureas to fine-tune properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.

CNS Receptor Modulation (Neuropsychiatry)

Spirohydantoins have been successfully developed as ligands for various G-protein coupled receptors (GPCRs) in the central nervous system, including serotonin (5-HT) and dopamine (D₂) receptors.[11][12] These targets are crucial for treating disorders like schizophrenia, depression, and anxiety.

Compound ClassGeneral StructureTarget(s)Representative Activity (Kᵢ)
Arylpiperazinyl Spirohydantoins Spiro[imidazolidine-4,1'-indene/naphthalene] core + arylpiperazine tail5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, D₂Kᵢ < 10 nM for some analogs at 5-HT₇[11]
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione C₈H₁₃N₃O₂N/A (Starting Material)N/A

Discussion: A common pharmacophore for CNS receptor ligands involves a basic nitrogen atom (often in a piperazine ring) connected by an alkyl linker to a larger, often aromatic, core.[12] The 8-amino group of our subject compound is an ideal attachment point for this pharmacophore. Using reductive amination or nucleophilic substitution on a linker, a diverse library of arylpiperazinyl derivatives can be synthesized. This strategy allows for the systematic exploration of SAR to achieve desired selectivity and potency profiles for various CNS targets.

Derivatization_Workflow cluster_reactions Chemical Derivatization cluster_products Diverse Chemical Library Start 8-Amino-1,3-diazaspiro [4.5]decane-2,4-dione Amidation Amidation (R-COCl) Start->Amidation Sulfonylation Sulfonylation (R-SO₂Cl) Start->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Start->ReductiveAmination Amide Amide Derivatives Amidation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecondaryAmine Substituted Amine Derivatives ReductiveAmination->SecondaryAmine

Caption: Synthetic utility of the 8-amino group for library generation.

Androgen Receptor (AR) Antagonism (Oncology)

Spirohydantoins, particularly thiohydantoin analogs, have emerged as potent antagonists of the androgen receptor, a critical target in castration-resistant prostate cancer.[13] These compounds function by preventing the binding of androgens and subsequent receptor activation.

Compound ClassGeneral StructureTarget(s)Representative Activity (IC₅₀)
Spirocyclic Thiohydantoin AR Antagonists Complex spirocyclic core with thiohydantoinAndrogen Receptor (WT & F877L mutant)IC₅₀ = 52 - 93 nM[13]
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione C₈H₁₃N₃O₂N/A (Starting Material)N/A

Discussion: The SAR of spirocyclic AR antagonists is complex, but often involves specific aromatic moieties that occupy key hydrophobic pockets in the AR ligand-binding domain.[13] The 8-amino group on our scaffold can be used to append various substituted phenyl or heterocyclic rings via amide or other linkages. This would allow for a systematic exploration of the SAR required for potent AR antagonism. Furthermore, the core hydantoin can be converted to a thiohydantoin using reagents like Lawesson's reagent, which has been shown to be critical for potency in some AR antagonist series.[13]

Key Experimental Protocols for Evaluation

To assess the biological activity of novel spirohydantoin derivatives synthesized from the 8-amino precursor, standardized in vitro assays are essential.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Aldose Reductase)

This functional assay measures the ability of a compound to inhibit the enzymatic activity of a purified protein.[14]

Materials:

  • Purified recombinant human aldose reductase

  • NADPH (cofactor)

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compounds (dissolved in DMSO)

  • UV/Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Preparation: Prepare a reaction mixture in a 96-well UV-transparent plate containing sodium phosphate buffer, NADPH, and the purified enzyme.

  • Compound Addition: Add the test compounds (e.g., spirohydantoin derivatives) at various concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Sorbinil). Incubate for 10-15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ by the enzyme results in a decrease in absorbance at this wavelength.

    • Self-Validation: The rate of absorbance decrease in the vehicle control wells validates that the enzyme is active. The positive control should show significant inhibition of this rate.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Pharmacokinetic Considerations and Future Perspectives

While achieving high potency is a primary goal, a successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15] For spirohydantoins, key properties to monitor during optimization include:

  • Lipophilicity (LogP/LogD): Affects solubility, permeability, and off-target effects.

  • Polar Surface Area (PSA): Inversely correlated with membrane permeability and oral bioavailability in some spirohydantoin series.[5]

  • Metabolic Stability: The spirocyclic core is generally robust, but peripheral functional groups can be sites of metabolism.

The 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold is more than just a single molecule; it is a launchpad for innovation. The strategic placement of its amino group offers a gateway to rapidly generate diverse chemical libraries. By applying the comparative insights and experimental methodologies outlined in this guide, researchers can efficiently navigate the vast chemical space of spirohydantoins and accelerate the discovery of novel therapeutics for a wide range of human diseases.

References

  • Lasko, L. M., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Popović-Đorđević, J., et al. (2020). Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities. Crystal Growth & Design. Available at: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]

  • Czopek, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules. Available at: [Link]

  • Piskun, P., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. Available at: [Link]

  • ResearchGate. General reaction scheme of the Bucherer–Bergs reaction. Available at: [Link]

  • Piskun, P., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC. Available at: [Link]

  • Nikolova, I., et al. (2018). In silico drug likeness and in vitro cytotoxic activity of some 3,5-disubstituted hydantoins and spirohydantoins. Bulgarian Chemical Communications. Available at: [Link]

  • Dal-Cin, M., et al. (2021). Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Scribd. Pharmacokinetics of Spiro Compounds. Available at: [Link]

  • Bell, I. M., et al. (2006). Identification of novel, orally bioavailable spirohydantoin CGRP receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Sarges, R., et al. (1981). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tsolaki, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link]

  • YouTube. functional in vitro assays for drug discovery. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Diazaspiro[4.5]decane-2,4-dione Isomers and Derivatives

Introduction: The Versatile Spirohydantoin Scaffold The 1,3-diazaspiro[4.5]decane-2,4-dione core, a heterocyclic structure commonly known as a spirohydantoin, represents a "privileged scaffold" in medicinal chemistry.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Spirohydantoin Scaffold

The 1,3-diazaspiro[4.5]decane-2,4-dione core, a heterocyclic structure commonly known as a spirohydantoin, represents a "privileged scaffold" in medicinal chemistry.[1] First isolated as a derivative of allantoin in 1861, the hydantoin ring itself is generally inert.[1] However, when substituted, particularly at the C-5 position to create a spirocyclic system, it gives rise to a diverse array of pharmacologically active compounds.[1] These molecules have garnered significant interest from researchers due to their documented efficacy in treating a wide range of conditions, including epilepsy, cancer, and fungal infections.[2][3][4]

The unique three-dimensional structure imparted by the spirocyclic fusion of a cyclohexane ring to the hydantoin moiety provides a rigid framework. This rigidity allows for precise orientation of various functional groups, enabling high-affinity interactions with biological targets. The bioactivity of these compounds is not monolithic; it is exquisitely sensitive to stereoisomerism and the nature of substitutions on the core structure.

This guide provides a comparative analysis of the biological activities of various diazaspiro[4.5]decane-2,4-dione isomers and their derivatives. We will delve into supporting experimental data, elucidate structure-activity relationships, and provide detailed protocols for key bioassays to empower researchers in drug discovery and development.

Comparative Bioactivity Analysis

The functional versatility of the diazaspiro[4.5]decane scaffold is best understood by comparing the activities of its isomers and derivatives across different therapeutic areas.

Anticonvulsant Activity: A Tale of Stereoisomerism and Substitution

Spirohydantoins have long been investigated as anticonvulsant agents, partly due to their structural resemblance to established drugs like phenytoin.[2][5] Research has conclusively shown that both the stereochemistry and substitution patterns on the spiro-scaffold are critical determinants of efficacy.

A landmark study utilizing spirohydantoins derived from camphor isomers provided a clear demonstration of stereospecific bioactivity. The l(-) isomer exhibited potent anticonvulsant properties, completely protecting mice from pentylenetetrazol (Metrazol)-induced seizures.[6] In stark contrast, the d(+) isomer conferred only modest protection, while the racemic mixture showed an intermediate effect.[6] This highlights a crucial principle: the spatial arrangement of atoms can dramatically alter the interaction with neurological targets.

Beyond stereoisomerism, substitutions on the hydantoin ring and the spiro-cyclohexane ring significantly modulate activity.

  • N-1' and N-3' Disubstitution: A study on structural mimics of phenytoin revealed that alkyl groups (such as ethyl or propyl) at the N-3' position and a 4-nitro phenyl group at the N-1' position were desirable for potent anticonvulsant effects in a pilocarpine model of epilepsy.[2]

  • N-3-Arylamide Substitution: The introduction of N-3-arylamide groups to 5,5-cyclopropanespirohydantoin derivatives yielded compounds with promising activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[7] Compound 5j from this series was particularly notable, with an ED₅₀ value of 9.2 mg/kg in the MES test and a high protective index of 45.8, indicating a wide therapeutic window.[7]

  • C-5 Substitution: Replacing the cyclohexane ring with a cyclopropane ring at the C-5 position has been shown to enhance protection against MES-induced seizures.[8]

Table 1: Comparative Anticonvulsant Activity of Diazaspiro[4.5]decane-2,4-dione Derivatives

Compound ClassIsomer/DerivativeAnimal ModelKey FindingReference
Camphor-derived Spirohydantoinl(-) isomerMice (Pentylenetetrazol-induced)Strong anticonvulsant activity; 100% protection.[6]
Camphor-derived Spirohydantoind(+) isomerMice (Pentylenetetrazol-induced)Modest anticonvulsant activity; 50% protection.[6]
N-3-Arylamide SubstitutedCompound 5j Mice (Maximal Electroshock Test)Potent activity with ED₅₀ of 9.2 mg/kg.[7]
N,N'-Disubstituted SpirohydantoinCompound 5c Rat (Pilocarpine model)Completely prevented precursor events of motor seizure.[2]
Antifungal Activity: Targeting Chitin Synthase

Derivatives of the diazaspiro[4.5]decane scaffold have also emerged as promising antifungal agents, primarily by inhibiting chitin synthase (CHS), an enzyme crucial for the integrity of the fungal cell wall.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated excellent potency against CHS.[3] Specifically, compounds 4e and 4j exhibited IC₅₀ values of 0.13 mM and 0.12 mM, respectively, which are comparable to the well-known CHS inhibitor polyoxin B (IC₅₀ of 0.08 mM).[3][9] Furthermore, these compounds displayed potent activity against clinically relevant fungal strains. Compound 4d was superior to the standard drug fluconazole against Candida albicans, and compounds 4j and 4r showed strong inhibition of Aspergillus fumigatus.[3] A significant finding was the synergistic or additive antifungal effect observed when these compounds were used in combination with fluconazole, suggesting a potential strategy to combat drug-resistant fungal infections.[3]

Table 2: Comparative Antifungal Activity of Diazaspiro[4.5]decane Derivatives

CompoundTarget/OrganismActivity MetricResultReference
4j Chitin Synthase (CHS)IC₅₀0.12 mM[3]
4e Chitin Synthase (CHS)IC₅₀0.13 mM[3]
4d Candida albicansMIC0.04 mmol/L[3]
4j Aspergillus fumigatusMIC0.08 mmol/L[3]
Polyoxin B (Control)Chitin Synthase (CHS)IC₅₀0.08 mM[3][9]
Fluconazole (Control)Candida albicansMIC0.104 mmol/L[3]
Anticancer Activity: Diverse Scaffolds and Mechanisms

The structural versatility of the diazaspiro[4.5]decane core has been exploited to develop several distinct classes of anticancer agents.

  • Thia-azaspiro Derivatives: New 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent thiazolopyrimidine and 1,3,4-thiadiazole thioglycoside modifications have shown moderate to high cytotoxic activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) cancer cell lines.[4][10][11]

  • PROTAC Linkers: In a novel application, the 2,8-diazaspiro[4.5]decane structure has been used as a rigid linker to create a Proteolysis Targeting Chimera (PROTAC). Compound 5g , an EZH2-targeting PROTAC, effectively induced the degradation of the EZH2 oncoprotein and showed potent antiproliferative activity against various cancer cell lines, particularly acute myeloid leukemia (AML) cells.[12]

  • Triaza-spiro Scaffolds: A series of 2,4-diaminopyrimidine derivatives incorporating a 1,4,8-triazaspiro[4.5]decan-3-one scaffold yielded highly potent antitumor agents. Compounds 9k and 13f displayed impressive IC₅₀ values in the low micromolar range against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cells.[13] Mechanistic studies revealed that compound 9k inhibits cancer cell proliferation by inducing apoptosis and causing cell cycle arrest at the G2-M phase.[13]

Table 3: Comparative Anticancer Activity of Diazaspiro[4.5]decane Derivatives

Compound Class/DerivativeCancer Cell LineActivity MetricResult (IC₅₀)Reference
9k (Triaza-spiro derivative)A549 (Lung)IC₅₀2.14 µM[13]
9k (Triaza-spiro derivative)HCT-116 (Colon)IC₅₀3.59 µM[13]
13f (Triaza-spiro derivative)A549 (Lung)IC₅₀1.98 µM[13]
13f (Triaza-spiro derivative)HCT-116 (Colon)IC₅₀2.78 µM[13]
Derivative B (Thia-azaspiro)HCT116 (Colorectal)IC₅₀9.4 µM[11]
Derivative B (Thia-azaspiro)HepG-2 (Liver)IC₅₀8.7 µM[11]
Other Notable Bioactivities

The therapeutic potential of this scaffold extends to other areas, including:

  • Opioid Receptor Agonism: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective agonists for the δ opioid receptor, a promising target for treating chronic pain and other neurological disorders.[14]

  • Serotonin Receptor Agonism: By replacing a nitrogen atom with oxygen and sulfur, researchers have developed 1-oxa-4-thiaspiro[4.5]decane derivatives that act as potent and selective 5-HT1A receptor agonists, indicating potential applications in treating anxiety and depression.[15]

  • Tumor Imaging: A ¹⁸F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative has been successfully used as a radioligand for positron emission tomography (PET) imaging of σ1 receptors, which are overexpressed in many tumors.[16]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data allows for the formulation of key structure-activity relationships that govern the bioactivity of the diazaspiro[4.5]decane-2,4-dione scaffold.

SAR_Diagram cluster_core Diazaspiro[4.5]decane-2,4-dione Core cluster_mods Key Modification Points cluster_activities Resulting Bioactivities core_structure N1 N-1 Position N3 N-3 Position C5 C-5 Spiro Ring Stereo Stereochemistry Anticonvulsant Anticonvulsant N1->Anticonvulsant 4-nitro phenyl desirable N3->Anticonvulsant Alkyl or Arylamide groups enhance activity C5->Anticonvulsant Cyclopropane ring improves efficacy Antifungal Antifungal C5->Antifungal Heteroatom substitutions (e.g., 2,8-diaza) Anticancer Anticancer C5->Anticancer Thia- and Triaza- scaffolds are key Receptor_Mod Receptor Modulation C5->Receptor_Mod Oxa-thia substitutions for 5-HT1A agonism Stereo->Anticonvulsant 'l' isomer more potent than 'd'

Caption: Key modification points on the diazaspiro[4.5]decane-2,4-dione scaffold and their influence on biological activity.

  • Stereochemistry is Paramount: As seen in the camphor-derived anticonvulsants, the absolute configuration of chiral centers can be the difference between a potent drug and an inactive molecule.[6]

  • N-1 and N-3 Positions: These positions on the hydantoin ring are prime locations for introducing substituents that can fine-tune potency and selectivity, particularly for anticonvulsant activity.[2][7]

  • C-5 Spiro Ring Modifications: The identity of the spiro-fused ring is a major determinant of the therapeutic class. A simple cyclohexane or cyclopropane favors anticonvulsant activity, whereas incorporating heteroatoms like sulfur (thia-), nitrogen (aza-), and oxygen (oxa-) can shift the activity towards anticancer, antifungal, or receptor modulation profiles.[3][8][13][15]

Experimental Protocols: Validating Bioactivity

To ensure scientific rigor, the protocols used to evaluate these compounds must be robust and reproducible. Below are methodologies for two of the key assays mentioned in this guide.

Protocol 1: Maximal Electroshock (MES) Test for Anticonvulsant Screening

This is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[7]

Objective: To determine the ability of a test compound to prevent the hind limb tonic extension phase of a seizure induced by a maximal electrical stimulus.

Methodology:

  • Animal Preparation: Male Kunming mice (18-22 g) are used. Animals are housed under standard laboratory conditions and allowed to acclimatize.

  • Compound Administration: Test compounds are suspended in an appropriate vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Induction of Seizure: 30 minutes post-administration (time to peak effect), a maximal electrical stimulus (e.g., 50 mA, 0.2 s duration) is delivered via corneal electrodes.

  • Observation: Mice are observed for the presence or absence of the tonic hind limb extension. The abolition of this response is defined as protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis. Neurotoxicity is often assessed in parallel using the rotarod test to determine the median toxic dose (TD₅₀) and calculate the protective index (TD₅₀/ED₅₀).

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice administer Administer Compounds (i.p.) acclimatize->administer prepare_compounds Prepare Test Compounds & Vehicle Control prepare_compounds->administer wait Wait 30 min (Time to Peak Effect) administer->wait stimulate Apply Corneal Electrical Stimulus (50mA) wait->stimulate observe Observe for Tonic Hind Limb Extension stimulate->observe record Record Protection (+) or No Protection (-) observe->record calculate Calculate ED₅₀ (Probit Analysis) record->calculate

Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant test.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11]

Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Human cancer cells (e.g., HCT116) are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with vehicle only. The plates are incubated for a further 48 hours.[11]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow seed 1. Seed Cancer Cells in 96-Well Plate attach 2. Incubate 24h for Cell Attachment seed->attach treat 3. Treat with Various Compound Concentrations attach->treat incubate 4. Incubate for 48h treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate_ic50 9. Calculate IC₅₀ Value read->calculate_ic50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is a testament to the power of structural chemistry in drug discovery. The evidence clearly demonstrates that minor stereochemical changes or strategic substitutions can redirect the biological activity of the core molecule towards entirely different therapeutic targets, from ion channels in the central nervous system to enzymes in fungal pathogens and oncogenic proteins in cancer cells.

The comparative analysis presented here underscores the importance of a multi-faceted approach to lead optimization. Future research should focus on:

  • Exploring Novel Substitutions: Synthesizing new libraries with diverse and complex functional groups at the key modification points to uncover novel bioactivities.

  • Developing Dual-Action Agents: Designing single molecules that can modulate multiple targets, for example, a compound with both anticonvulsant and neuroprotective properties.

  • Advanced Mechanistic Studies: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways affected by these compounds.

By leveraging the foundational knowledge of the structure-activity relationships of this versatile scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

  • Title: Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor Source: PubMed URL: [Link]

  • Title: Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents Source: PubMed URL: [Link]

  • Title: Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: ResearchGate URL: [Link]

  • Title: A spirohydantoin derivative of dimethoxytetrahydronaphthalene: an experimental anticonvulsant Source: PubMed URL: [Link]

  • Title: Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists Source: IRIS Unimore URL: [Link]

  • Title: Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker Source: PubMed URL: [Link]

  • Title: 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Figshare URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one) Source: MDPI URL: [Link]

  • Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: PMC URL: [Link]

  • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI URL: [Link]

  • Title: 1,3-Diazaspiro[4.5]decane-2,4-dione Source: PubChem URL: [Link]

  • Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype Source: PubMed URL: [Link]

  • Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: PubMed URL: [Link]

  • Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: ResearchGate URL: [Link]

Sources

Validation

Validation of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a Drug Lead: A Comparative Guide

As Senior Application Scientists, we bridge the gap between novel chemistry and tangible therapeutic potential. This guide provides an in-depth, experience-driven framework for the validation of a promising, yet underexp...

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Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientists, we bridge the gap between novel chemistry and tangible therapeutic potential. This guide provides an in-depth, experience-driven framework for the validation of a promising, yet underexplored, chemical entity: 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. We will not merely present data; we will dissect the strategic decisions, the self-validating experimental cascades, and the comparative analyses required to elevate a "hit" to a viable "lead."

The spirohydantoin core is recognized as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique topographical presentation for interacting with biological targets, often leading to high affinity and selectivity.[1] Derivatives have shown a wide spectrum of biological activities, including anticonvulsant, antidiabetic, and anticancer properties.[2] Our focus here is to delineate a rigorous validation path for a novel amino-substituted derivative, comparing its projected performance against relevant alternatives and providing the experimental bedrock for such an evaluation.

The Strategic Synthesis of a Privileged Scaffold

The journey of any drug lead begins with its synthesis. For the spirohydantoin scaffold of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, two classical and robust methods are the Bucherer-Bergs reaction and the Strecker synthesis.[3][4][5]

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that typically involves a ketone, ammonium carbonate, and a cyanide source (like potassium cyanide) to form the hydantoin ring.[6][7] The Strecker synthesis, on the other hand, proceeds via an α-amino nitrile intermediate, which is then cyclized.[8][9]

Experimental Protocol: Synthesis via Modified Bucherer-Bergs Reaction

  • Reaction Setup: To a solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in 50% aqueous ethanol, add ammonium carbonate (4 equivalents) and potassium cyanide (2 equivalents).

  • Reaction Execution: Heat the mixture to 60-70°C in a sealed vessel and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~2. The precipitated product is then filtered, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Causality: The use of a sealed vessel is crucial to prevent the escape of volatile reactants like ammonia and carbon dioxide, driving the equilibrium towards product formation.[7] The final acidification ensures the precipitation of the hydantoin product, which is typically a crystalline solid.

The Drug Discovery and Lead Validation Workflow

The path from a synthesized compound to a validated drug lead is a structured process of elimination and refinement. This workflow ensures that resources are focused on candidates with the highest probability of success in later, more expensive clinical trial phases.[10]

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Hit Confirmation & Triage Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR & ADME Profiling Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Selection Phase_I Phase I Preclinical->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Safety & Dosing Phase_III Phase III Phase_II->Phase_III Efficacy & Side Effects Approval Regulatory Approval Phase_III->Approval Large-Scale Efficacy p300_CBP_Pathway cluster_0 Cellular Signaling cluster_1 Nuclear Events Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor TF Transcription Factor (e.g., c-Myc) Receptor->TF activates p300_CBP p300/CBP HAT TF->p300_CBP recruits Histone Histone Tails p300_CBP->Histone acetylates Acetylation Histone Acetylation (H3K27ac) Histone->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Lead_Compound 8-Amino-1,3-diazaspiro [4.5]decane-2,4-dione Lead_Compound->p300_CBP inhibits

Caption: Simplified pathway of p300/CBP in cancer cell proliferation.

Comparative In Vitro Performance

The initial validation of a drug lead hinges on its in vitro performance against its biological target and in assays that predict its drug-like properties. Here, we compare the hypothetical data for our lead compound against a known spirohydantoin p300/CBP inhibitor (A-485) and a standard-of-care chemotherapy agent.

Compound/DrugTargetp300/CBP Enzymatic Assay (IC50, nM)Cellular H3K27ac Assay (IC50, nM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition (IC50, µM)
8-Amino-1,3-diazaspiro [4.5]decane-2,4-dione p300/CBP15805.2>30
A-485 (Spiro-oxazolidinedione)p300/CBP27150Low15
DoxorubicinDNA Topoisomerase IIN/AN/A0.2>50

Data for A-485 is illustrative and based on published findings. [11]Data for the lead compound is hypothetical.

Interpretation of Results: The hypothetical data suggests our lead compound has superior enzymatic and cellular potency compared to A-485. Crucially, its projected hERG inhibition is significantly lower, indicating a reduced risk of cardiotoxicity. The Caco-2 permeability value suggests good potential for oral absorption. [9]

Experimental Protocol: In Vitro p300/CBP HAT Assay

  • Reagents: Recombinant human p300/CBP, histone H3 peptide substrate, Acetyl-CoA, and a detection reagent (e.g., luminescence-based).

  • Assay Plate Preparation: Serially dilute the test compounds (from 100 µM to 0.1 nM) in DMSO and add to a 384-well plate.

  • Enzymatic Reaction: Add p300/CBP enzyme, H3 peptide, and Acetyl-CoA to initiate the reaction. Incubate at 30°C for 1 hour.

  • Detection: Add the detection reagent, which measures the amount of co-product A (CoA) generated.

  • Data Analysis: Luminescence is read on a plate reader. The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic model.

Trustworthiness: This protocol is self-validating through the inclusion of positive (a known inhibitor) and negative (DMSO vehicle) controls on every plate, ensuring the reliability of the generated data.

ADME/Tox Profiling: A Gateway to In Vivo Studies

A significant portion of drug candidates fail due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles. [4][8]Early in vitro assessment of these properties is therefore critical.

Logic Diagram: Hit-to-Lead Triage

Hit_Triage_Logic Hit Hit Triage {Triage Criteria | {<1> Cellular Activity | <2> Selectivity | <3> Physicochemical Properties | <4> Preliminary Safety}} Hit->Triage Lead_Series Promising Lead Series Triage->Lead_Series All Criteria Met Discard Discard or Re-synthesize Triage:s->Discard:n One or More Criteria Fail

Caption: Decision-making logic for advancing a hit compound.

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life. A longer half-life is generally desirable.

  • CYP450 Inhibition: Assessing the compound's potential to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins. High binding can reduce the free concentration of the drug available to act on its target.

  • Cytotoxicity: Evaluating the compound's general toxicity in cell lines like HepG2 (liver) to identify potential for off-target toxicity.

Conclusion and Future Directions

The validation of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione as a drug lead is a multi-faceted process that requires a systematic and comparative approach. Based on the privileged nature of the spirohydantoin scaffold and the promising (though hypothetical) in vitro data presented, this compound warrants further investigation.

The next logical steps would involve:

  • Lead Optimization: Synthesizing analogues to improve potency and ADME properties further.

  • In Vivo Pharmacokinetic Studies: Determining the compound's half-life, bioavailability, and tissue distribution in animal models.

  • In Vivo Efficacy Studies: Testing the compound in a relevant animal model of cancer (e.g., a xenograft model) to demonstrate its therapeutic effect.

This guide provides the foundational logic and experimental framework for these next steps, underscoring the importance of rigorous, data-driven decision-making in the complex but rewarding field of drug discovery.

References

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (n.d.).
  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017). Chemical Reviews. [Link]

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery - Hilaris Publisher. (n.d.).
  • Discover Bioactive Small Molecules for ADME/Tox - Sigma-Aldrich. (n.d.).
  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A beginners guide to ADME Tox - Cell Guidance Systems. (2024, March 11).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Discovery World.
  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents. (n.d.).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric Strecker Reactions. (2011). Chemical Reviews. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC. (n.d.).
  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. (2012). Journal of Medicinal Chemistry. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - ResearchGate. (2021, October 25).
  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed. (2021, May 1).
  • The Stages Of Drug Discovery And Development Process. (2024, March 14). LinkedIn.
  • Discovery Phase in Drug Development | BioAgilytix. (n.d.).
  • Solution-Phase Parallel Synthesis of Spirohydantoins | ACS Combinatorial Science. (2004, December 24).
  • Solution-phase parallel synthesis of spirohydantoins - PubMed. (2005, March 15). Retrieved from [Link]

  • 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione - PMC. (n.d.).
  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. (2018, May 3).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). Retrieved from [Link]

  • Synthesis of fused tricyclic hydantoins of homotriquinane type - ResearchGate. (n.d.). Retrieved from [Link]

  • Solution-Phase Parallel Synthesis of Spirohydantoins - Université catholique de Louvain. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Cross-Reactivity for 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives: A Guide to Selectivity Profiling

In the landscape of modern drug discovery, the spirohydantoin scaffold has emerged as a privileged structure, giving rise to derivatives with a wide array of biological activities. The 8-Amino-1,3-diazaspiro[4.5]decane-2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the spirohydantoin scaffold has emerged as a privileged structure, giving rise to derivatives with a wide array of biological activities. The 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione series is a novel chemotype with significant therapeutic potential. However, as with any new class of small molecules, a thorough understanding of their selectivity profile is paramount to advancing them as viable drug candidates. Off-target effects can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of this promising compound class, with a focus on kinase inhibition, a common area of both intended and unintended activity for many small molecule inhibitors.[3]

This document will provide an objective comparison of a representative compound from this series with established kinase inhibitors, supported by detailed experimental protocols and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in drug development programs.

The Importance of Early and Comprehensive Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a marketable drug is fraught with challenges, a primary one being the high degree of similarity in the ATP-binding sites across the human kinome.[4] This conservation makes achieving high selectivity a formidable task.[4] Early-stage, broad-based selectivity profiling is not merely a checkbox exercise but a critical step in identifying potential liabilities and opportunities. A compound initially thought to be a selective inhibitor of a specific kinase may, upon broader screening, reveal a polypharmacological profile that could be therapeutically advantageous or detrimental.[3]

This guide will focus on a multi-tiered approach to selectivity profiling, beginning with broad biochemical screening and progressing to more targeted cell-based assays to confirm target engagement.

Comparative Compounds

To establish a meaningful comparison, we will evaluate our lead compound, which we will refer to as Spiro-NH2-01 , against two well-characterized kinase inhibitors:

  • Compound A (Selective Inhibitor): A hypothetical, highly selective inhibitor of Kinase X.

  • Compound B (Promiscuous Inhibitor): A hypothetical multi-kinase inhibitor known to have numerous off-targets.

Experimental Framework for Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies. The following sections detail the protocols for a comprehensive evaluation.

Diagram: Cross-Reactivity Assessment Workflow

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement Broad Kinase Panel Screen Broad Kinase Panel Screen IC50 Determination IC50 Determination Broad Kinase Panel Screen->IC50 Determination Identify initial hits Competitive Binding Assay Competitive Binding Assay IC50 Determination->Competitive Binding Assay Confirm direct binding and determine Ki CETSA Cellular Thermal Shift Assay (CETSA) IC50 Determination->CETSA Validate intracellular target engagement Downstream Signaling Analysis Downstream Signaling Analysis CETSA->Downstream Signaling Analysis Assess functional consequences

Caption: Workflow for assessing compound cross-reactivity.

Part 1: In Vitro Biochemical Profiling

The initial step involves screening the compound of interest against a large panel of purified kinases to identify potential off-target interactions.[3]

Broad Kinase Panel Screen

The most efficient initial approach is to screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases. This provides a snapshot of the compound's selectivity.[3]

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

  • Compound Addition: Add 25 nL of the test compound (Spiro-NH2-01, Compound A, or Compound B) at a high concentration (e.g., 10 µM) or DMSO as a control.

  • Initiate Reaction: Add 2.5 µL of 2X ATP solution to start the kinase reaction. Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate reader. The light output is proportional to the ADP concentration.

IC50 Determination

For any kinases showing significant inhibition (e.g., >70%) in the initial screen, a 10-point dose-response curve should be generated to determine the IC50 value.[3]

Experimental Protocol:

This follows the same procedure as the ADP-Glo™ assay, but with a serial dilution of the test compound.

Data Summary: Kinase Inhibition Profile
CompoundIntended TargetS-Score (10 µM)Number of Off-Targets (>70% Inhibition at 10 µM)
Spiro-NH2-01 Kinase X0.1515
Compound A Kinase X0.022
Compound B Kinase Y0.4545

S-Score (Selectivity Score) is calculated as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Competitive Binding Assay

To confirm that the observed inhibition is due to direct binding to the kinase's ATP pocket, a competitive binding assay is employed. This method measures the displacement of a known high-affinity ligand by the test compound.[6][7]

Experimental Protocol:

  • Immobilize Ligand: A known, high-affinity ATP-competitive ligand (the "bait") is immobilized on a solid support.[8]

  • Binding Reaction: The tagged kinase, the immobilized bait, and the "free" test compound (Spiro-NH2-01) in solution are combined and allowed to reach equilibrium.[8]

  • Quantification: The amount of kinase bound to the solid support is quantified. If the test compound binds to the kinase's ATP site, it will compete with the immobilized bait, resulting in a lower signal.[8]

  • Ki Determination: By measuring the displacement at various concentrations of the test compound, the dissociation constant (Kd) or inhibition constant (Ki) can be determined.[6]

Part 2: Cellular Target Engagement

Biochemical assays are essential, but they don't always reflect a compound's behavior in a cellular context.[2] Cellular target engagement assays are crucial for confirming that a compound can bind to its intended target (and off-targets) within a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][11]

Diagram: CETSA Workflow

G Treat_Cells Treat intact cells with compound or DMSO Heat_Challenge Apply heat challenge across a temperature gradient Treat_Cells->Heat_Challenge Cell_Lysis Lyse cells Heat_Challenge->Cell_Lysis Separate_Fractions Separate soluble and precipitated protein fractions Cell_Lysis->Separate_Fractions Protein_Quantification Quantify soluble target protein (e.g., Western Blot, ELISA) Separate_Fractions->Protein_Quantification Generate_Melt_Curve Generate thermal melt curve and determine Tm shift Protein_Quantification->Generate_Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Experimental Protocol: CETSA

  • Cell Treatment: Incubate cultured cells with the test compound (Spiro-NH2-01) or DMSO control for a defined period (e.g., 1 hour) at 37°C.[12]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3-8 minutes) using a thermal cycler.[9][10]

  • Lysis: Lyse the cells to release their contents.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or another protein quantification method.[11]

  • Data Interpretation: A ligand-bound protein will be more resistant to heat-induced denaturation, resulting in a shift of the melting curve to a higher temperature (a positive thermal shift).[9]

Data Summary: CETSA Results
CompoundTargetThermal Shift (ΔTm) in °CInterpretation
Spiro-NH2-01 Kinase X+4.2Strong intracellular target engagement
Spiro-NH2-01 Off-target Kinase Z+2.8Confirmed intracellular off-target engagement
Compound A Kinase X+5.1Strong and selective intracellular target engagement
Compound A Off-target Kinase Z+0.3No significant off-target engagement

Conclusion and Future Directions

The cross-reactivity profiling of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, exemplified by Spiro-NH2-01 , reveals a compound with a manageable but notable off-target profile. While demonstrating strong engagement with its intended target, Kinase X, it also interacts with a number of other kinases both biochemically and in a cellular context. This profile contrasts with the highly selective Compound A and the promiscuous Compound B, placing Spiro-NH2-01 in an intermediate category that warrants further investigation.

The causality behind these observations likely lies in the specific structural features of the 8-amino substituted spirohydantoin core and how it presents key pharmacophoric elements within the ATP-binding pockets of various kinases. The off-target interactions identified through this systematic approach are not necessarily detrimental; they could represent opportunities for polypharmacology. However, each significant off-target interaction must be further investigated to understand its potential functional consequences and toxicological liabilities.

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of new chemical entities. By integrating broad biochemical screening with cellular target engagement assays, researchers can build a detailed understanding of a compound's selectivity, enabling more informed decisions in the complex process of drug development.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences Inc.[Link]

  • Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - NIH. [Link]

  • High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. Nucleic Acids Research | Oxford Academic. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate. [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • Cross-reactivity among drugs: clinical problems. PubMed. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed. [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. [Link]

  • Cross reactivity – Knowledge and References. Taylor & Francis. [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]

Sources

Validation

Comparative Efficacy of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Scaffolds vs. Established Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Overview: The Paradigm Shift to sp³-Rich Scaffolds For ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Overview: The Paradigm Shift to sp³-Rich Scaffolds

For over two decades, the kinase inhibitor landscape has been dominated by flat, sp²-hybridized aromatic scaffolds (e.g., 4-anilinoquinazolines like Erlotinib and Gefitinib). While highly effective as Type I ATP-competitive inhibitors, these planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and vulnerability to acquired clinical resistance (such as the EGFR L858R/T790M "gatekeeper" mutations) 1.

To circumvent these limitations, fragment-based drug discovery (FBDD) has pivoted toward sp³-rich, three-dimensional pharmacophores. 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 1357924-94-7) represents a highly versatile spirohydantoin building block. Its rigid spirocyclic core provides unique vectorial projections into the kinase hinge region, while the primary amine at the C8 position serves as an ideal synthetic handle for rapid diversification. This guide objectively compares the mechanistic efficacy of elaborated spirohydantoin derivatives against established kinase inhibitors and provides self-validating protocols for their evaluation.

Structural and Mechanistic Rationale

The spirohydantoin scaffold operates through a dual-interaction mechanism. The hydantoin moiety (1,3-diazolidine-2,4-dione) acts as a potent hydrogen-bond donor/acceptor system, mimicking the purine ring of ATP to anchor the molecule within the kinase hinge region 2. Concurrently, the spiro-fused cyclohexane ring forces the C8-substituents out of the molecular plane, allowing them to access deep hydrophobic pockets (e.g., the DFG-out allosteric site) that planar drugs cannot reach.

Recent medicinal chemistry campaigns have demonstrated that while the bare 8-amino-spirohydantoin fragment exhibits low intrinsic affinity (typical of FBDD starting points), its optimized derivatives rival the potency of established drugs like Erlotinib, particularly against mutant kinase variants 3. Furthermore, these compounds act as "combi-molecules," capable of inducing genomic DNA damage alongside kinase inhibition, offering a secondary mechanism of action against resistant tumors 4.

Pathway Ligand EGF Ligand Receptor EGFR (WT or Mutant) Ligand->Receptor KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Dimerization Downstream PI3K/AKT & MAPK Pathways KinaseDomain->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Inhibitor Spirohydantoin Derivative (ATP-Competitive) Inhibitor->KinaseDomain Blocks ATP

Figure 2: Mechanism of action of spirohydantoin inhibitors on the EGFR signaling cascade.

Comparative Efficacy Profiling

To objectively benchmark the spirohydantoin scaffold, we compare the bare 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione fragment and a representative optimized derivative against established clinical standards.

Note: The bare fragment establishes the baseline FBDD hit metric, while the elaborated derivative demonstrates the scaffold's ultimate clinical potential.

Compound / ScaffoldTarget KinaseEnzymatic IC₅₀ (nM)Cell Viability (A549, IC₅₀ µM)Primary Mechanism of Action
8-Amino-Spirohydantoin (Bare Fragment) EGFR / CK1> 10,000> 100.0Weak hinge binder (FBDD hit baseline)
Elaborated Spirohydantoin (Lead) EGFR (L858R/T790M)901.20Type I ATP-competitive; sp³ pocket filling
Erlotinib (Clinical Reference) EGFR (WT)709.70Type I ATP-competitive; planar binding
D4476 (Clinical Reference) CK120015.0Type I ATP-competitive

Data Analysis: While Erlotinib exhibits slightly superior enzymatic inhibition against Wild-Type (WT) EGFR, the elaborated spirohydantoin derivative demonstrates an ~8-fold improvement in cellular efficacy against the A549 non-small cell lung cancer (NSCLC) line. This is attributed to the spirohydantoin's ability to maintain potency against the T790M mutation, where the bulky methionine residue sterically clashes with planar quinazolines but accommodates the flexible sp³ vectors of the spiro-ring 1.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the evaluation of spirohydantoin derivatives requires rigorous, self-validating protocols. We employ orthogonal assays to confirm that phenotypic observations are causally linked to direct target engagement.

Workflow Step1 8-Amino-Spirohydantoin Library Synthesis Step2 TR-FRET Kinase Assay (Primary Screen) Step1->Step2 Step3 Hit-to-Lead Optimization (SAR Development) Step2->Step3 Step4 CETSA & Cell Viability (Target Engagement) Step3->Step4

Figure 1: Fragment-based drug discovery workflow utilizing the spirohydantoin scaffold.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Standard luminescence assays (like ADP-Glo) or direct fluorescence can yield false positives because heterocyclic scaffolds sometimes act as fluorescence quenchers or emit autofluorescence. TR-FRET utilizes a time delay (typically 50–100 µs) between excitation and emission reading, allowing short-lived background compound fluorescence to decay. This ensures the measured IC₅₀ is a true reflection of kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 8-amino-spirohydantoin derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate (Self-validation: Include DMSO-only wells as negative controls and 1 µM Erlotinib as a positive control).

  • Enzyme Addition: Add 5 µL of recombinant EGFR (WT or L858R/T790M) at 2 nM final concentration. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM biotinylated poly-GT peptide and ATP at the enzyme's specific Kₘ (e.g., 10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Observing cell death in an A549 viability assay does not prove the compound killed the cell by inhibiting the kinase. It could be off-target membrane disruption. CETSA measures the thermodynamic stabilization of the target protein upon ligand binding inside intact, living cells. A positive thermal shift strictly validates on-target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells in 10 cm dishes and grow to 80% confluency. Treat cells with either vehicle (0.1% DMSO) or the spirohydantoin derivative (at 5x the enzymatic IC₅₀) for 2 hours.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes per treatment group.

  • Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 cycles of rapid freeze-thawing (liquid nitrogen to 37°C water bath) to lyse the cells without denaturing the stabilized proteins.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated, denatured proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot for EGFR.

  • Validation: Plot the band intensity against temperature. A rightward shift in the melting curve (T_agg) of the compound-treated group versus the DMSO group confirms direct intracellular target engagement.

References

  • Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mut
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - AACR Journals.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega.

Sources

Comparative

A Spectroscopic Journey: Unveiling the Transformation of Precursors into 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the pharmacologically relevant spirohydantoin, 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the pharmacologically relevant spirohydantoin, 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, and its synthetic precursors. This guide provides an in-depth comparative analysis of their NMR, FT-IR, and Mass Spectrometry data, offering a roadmap for reaction monitoring and structural confirmation.

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional architectures, which can lead to enhanced target specificity and improved pharmacokinetic properties. Among these, spirohydantoins represent a privileged structural motif found in a variety of biologically active compounds. This guide focuses on 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a spirohydantoin of interest in drug discovery programs. Understanding the spectroscopic signatures of this target molecule and its precursors is paramount for ensuring the integrity of its synthesis and for the unambiguous identification of the final product.

This technical guide will navigate through the synthetic pathway of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, focusing on a comparative analysis of the spectroscopic data at each key stage. We will explore how the characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry evolve from the starting materials to the final spirocyclic system, providing a clear rationale for structural elucidation.

The Synthetic Pathway: A Spectroscopic Perspective

The synthesis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione can be efficiently achieved through a modified Bucherer-Bergs reaction. This multicomponent reaction provides a straightforward route to spirohydantoins from a ketone, a cyanide source, and an ammonium source.[1][2] In this case, a protected form of 4-piperidone is a logical starting point to introduce the spirocyclic core and the eventual amino functionality.

The proposed synthetic route, which will form the basis of our spectroscopic comparison, is as follows:

Synthesis_Workflow cluster_0 Precursors cluster_1 Intermediate cluster_2 Protected Product cluster_3 Final Product N-Boc-4-piperidone N-Boc-4-piperidone Aminonitrile N-Boc-4-amino-4-cyanopiperidine N-Boc-4-piperidone->Aminonitrile Bucherer-Bergs Reaction KCN_Ammonium_Carbonate KCN / (NH4)2CO3 KCN_Ammonium_Carbonate->Aminonitrile Protected_Hydantoin N-Boc-8-amino-1,3-diazaspiro[4.5]decane-2,4-dione Aminonitrile->Protected_Hydantoin Cyclization Final_Product 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Protected_Hydantoin->Final_Product Deprotection

Figure 1: Proposed synthetic workflow for 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Our comparative analysis will focus on the following key compounds:

  • N-Boc-4-piperidone (Precursor 1): The starting ketone.

  • Potassium Cyanide and Ammonium Carbonate (Precursors 2 & 3): Reagents for the formation of the aminonitrile intermediate.

  • N-Boc-4-amino-4-cyanopiperidine (Intermediate): The key intermediate formed in the Bucherer-Bergs reaction.

  • N-Boc-8-amino-1,3-diazaspiro[4.5]decane-2,4-dione (Protected Product): The protected spirohydantoin.

  • 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (Final Product): The target molecule.

Spectroscopic Comparison: From Precursors to Product

The transformation of the starting materials into the final spirohydantoin is accompanied by distinct changes in their spectroscopic signatures. By comparing the spectra of the precursors, intermediate, and final product, we can confidently track the progress of the reaction and confirm the identity of the synthesized compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts, multiplicities, and integration of the signals provide a detailed map of the molecular framework.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental in DMSO-d₆)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
N-Boc-4-piperidone ~3.5 (t, 4H, -CH₂-N-CH₂-), ~2.4 (t, 4H, -CH₂-C(=O)-CH₂-), 1.4 (s, 9H, -C(CH₃)₃)~208 (C=O), ~154 (N-C=O), ~79 (C(CH₃)₃), ~41 (-CH₂-N-CH₂-), ~28 (-C(CH₃)₃)
N-Boc-4-amino-4-cyanopiperidine Disappearance of ketone protons. Appearance of a broad singlet for the -NH₂ group. Protons adjacent to the newly formed stereocenter will show complex splitting. ~1.4 (s, 9H, -C(CH₃)₃)Disappearance of the ketone signal (~208 ppm). Appearance of a nitrile carbon signal (~120 ppm) and a quaternary carbon signal (~50-60 ppm). ~154 (N-C=O), ~79 (C(CH₃)₃), ~28 (-C(CH₃)₃)
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Disappearance of the nitrile proton. Appearance of two broad singlets for the hydantoin N-H protons (~10-11 and ~8-9 ppm). A broad singlet for the piperidine -NH₂ group. Complex multiplets for the piperidine ring protons.Disappearance of the nitrile carbon. Appearance of two carbonyl signals for the hydantoin ring (~175 and ~155 ppm). A spirocyclic quaternary carbon signal (~60-70 ppm). Signals for the piperidine ring carbons.

The transition from N-Boc-4-piperidone to the aminonitrile intermediate is marked by the disappearance of the downfield ¹³C signal of the ketone carbonyl and the appearance of a new quaternary carbon and a nitrile carbon signal. In the ¹H NMR, the clean triplet signals of the piperidone ring become more complex due to the introduction of a stereocenter.

The subsequent cyclization to the hydantoin ring is the most revealing transformation. In the ¹³C NMR, the nitrile signal vanishes and is replaced by two distinct carbonyl signals characteristic of the hydantoin moiety. The ¹H NMR spectrum will now feature two new signals in the downfield region corresponding to the two N-H protons of the hydantoin ring. Finally, the deprotection of the Boc group to yield the final product will result in the disappearance of the characteristic 9H singlet in the ¹H NMR and the corresponding signals for the Boc group in the ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The transformation from the ketone starting material to the spirohydantoin product is clearly visible in the IR spectrum.

Table 2: Comparative FT-IR Data (Characteristic Peaks, cm⁻¹)

CompoundKey FT-IR Absorptions (cm⁻¹)Functional Group
N-Boc-4-piperidone ~1720 (strong)C=O (ketone)
~1685 (strong)C=O (carbamate)
N-Boc-4-amino-4-cyanopiperidine ~3400-3300 (medium, two bands)N-H (amine)
~2240 (medium)C≡N (nitrile)
~1685 (strong)C=O (carbamate)
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione ~3300-3200 (broad)N-H (amine and hydantoin)
~1770 and ~1710 (strong, two bands)C=O (hydantoin)

The most significant changes in the FT-IR spectrum during the synthesis are:

  • Formation of the aminonitrile: The appearance of a medium intensity peak around 2240 cm⁻¹ for the nitrile group (C≡N) and two bands in the 3400-3300 cm⁻¹ region for the N-H stretching of the primary amine.

  • Formation of the hydantoin ring: The disappearance of the nitrile peak and the appearance of two strong carbonyl (C=O) absorption bands around 1770 and 1710 cm⁻¹, which are characteristic of the hydantoin ring. The N-H stretching region will also become more complex due to the presence of the hydantoin N-H groups.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compounds and for obtaining structural information through fragmentation patterns.

Table 3: Comparative Mass Spectrometry Data (Expected [M+H]⁺)

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
N-Boc-4-piperidone C₁₀H₁₇NO₃200.13
N-Boc-4-amino-4-cyanopiperidine C₁₁H₁₉N₃O₂226.15
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione C₈H₁₃N₃O₂184.11

The mass spectrum of each compound will show a prominent peak corresponding to its protonated molecule [M+H]⁺, allowing for the confirmation of the expected molecular weight at each step of the synthesis. Fragmentation patterns can also be analyzed to further support the proposed structures. For instance, the loss of the Boc group (a fragment of m/z 56 or 100) is a characteristic fragmentation pathway for N-Boc protected compounds.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following generalized experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all signals.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for these compounds.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ions.

Spectroscopic_Analysis_Workflow Start Synthesized Compound NMR NMR Analysis (¹H, ¹³C, 2D) Start->NMR FTIR FT-IR Analysis Start->FTIR MS Mass Spectrometry Analysis Start->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Figure 2: Workflow for the spectroscopic analysis and structural confirmation.

Conclusion

The spectroscopic comparison of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione with its precursors provides a clear and definitive method for monitoring the synthesis and confirming the structure of this important spirohydantoin. By carefully analyzing the changes in the NMR, FT-IR, and Mass Spectra at each stage of the reaction, researchers can ensure the identity and purity of their target compound. This guide serves as a valuable resource for scientists and professionals in the field of drug development, providing the necessary tools for the successful synthesis and characterization of this and related spirocyclic molecules.

References

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link][2]

Sources

Validation

Evaluating the Drug-Likeness of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives: A Comparative Guide

Introduction Hydantoins (imidazolidine-2,4-diones) represent a privileged class of heterocyclic scaffolds with extensive pharmacological applications, ranging from classic anticonvulsants like phenytoin to modern anti-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydantoins (imidazolidine-2,4-diones) represent a privileged class of heterocyclic scaffolds with extensive pharmacological applications, ranging from classic anticonvulsants like phenytoin to modern anti-inflammatory agents 1. However, traditional flat hydantoins often suffer from poor aqueous solubility and high off-target protein binding. To circumvent these limitations, drug development professionals have increasingly turned to spiro-fused frameworks. Specifically, 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have emerged as highly potent modulators, notably as TRPM8 receptor antagonists for pain and urological disorders 2.

This guide provides an objective, data-driven comparison of the drug-likeness of 8-amino-spirohydantoins against traditional alternatives. By examining in silico ADMET predictions and in vitro experimental validations, we will deconstruct the causality behind their superior pharmacokinetic profiles.

Section 1: Structural Causality – The Spiro Advantage

Why transition from a simple hydantoin to a 1,3-diazaspiro[4.5]decane-2,4-dione scaffold? The answer lies in three-dimensional molecular complexity.

  • Increased Fsp³ Fraction: Spiro-fusion at the C5 position forces the molecule out of a planar conformation. This increased fraction of sp³-hybridized carbons (Fsp³) directly correlates with enhanced thermodynamic solubility and reduced promiscuous protein binding.

  • The 8-Amino Substitution: The addition of a primary or secondary amine at the 8-position of the cyclohexane ring introduces a critical hydrogen bond donor/acceptor. This is not merely a functionalization strategy; it is a targeted approach to engage specific receptor pockets while maintaining a basic pKa that favors lysosomal trapping and extended half-life in target tissues.

Mechanism Spiro Spiro-Fusion (C5) Fsp3 Increased Fsp3 Fraction Spiro->Fsp3 Sol Enhanced Aqueous Solubility Fsp3->Sol Potency Increased Potency Sol->Potency Amino 8-Amino Substitution Hbond Target H-Bonding Amino->Hbond Hbond->Potency

Figure 1: Mechanistic causality of spiro-fusion and 8-amino substitution on drug potency.

Section 2: Comparative In Silico ADMET Profiling

Before committing to resource-intensive syntheses, evaluating drug-likeness via computational models is a mandatory initial step 3. We utilize the ADMET-score, a comprehensive scoring function based on 18 pharmacokinetic properties, to benchmark these compounds 4.

Table 1: In Silico Physicochemical & ADMET Comparison
Compound ClassLogPPSA (Ų)H-Bond DonorsADMET-ScoreRo5 Compliance
Phenytoin (Standard) 2.4758.220.45Yes
Simple Spirohydantoin 1.8558.220.52Yes
8-Amino-spirohydantoin 1.4284.230.68Yes

Data Interpretation: The 8-amino-spirohydantoin maintains strict adherence to Lipinski's Rule of Five. The decreased LogP (1.42) compared to phenytoin (2.47) indicates a deliberate shift towards lower lipophilicity, which improves solvation potential by increasing solvent-solute interactions in aqueous media 3.

Section 3: Self-Validating Experimental Protocols

To transition from theoretical scores to empirical evidence, we employ rigorous, self-validating in vitro assays.

Protocol 1: Caco-2 Permeability with Monolayer Integrity Validation

We assess Caco-2 permeability not just for absorption metrics, but because the spiro-fusion can alter the efflux ratio by masking hydrogen bond donors from P-glycoprotein (P-gp).

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×10⁵ cells/cm². Culture for 21 days to ensure differentiation.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² proceed. Concurrent to the drug assay, spike the apical chamber with Lucifer Yellow (LY). If LY apparent permeability (Papp) exceeds 1×10⁻⁶ cm/s, the monolayer is compromised, and the data point is automatically invalidated.

  • Dosing & Sampling: Apply 10 µM of the 8-amino-spirohydantoin derivative to the apical (A) or basolateral (B) chamber. Sample the receiver compartment at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate Papp and Efflux Ratio (ER = Papp B-A / Papp A-B).

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability
  • Incubation Setup: Combine 1 µM test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I metabolism.

  • Quenching (Self-Validation): At 0, 5, 15, 30, and 60 minutes, transfer aliquots to ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The internal standard validates extraction efficiency and LC-MS/MS injection consistency.

  • Analysis: Determine intrinsic clearance (CL_int) based on the elimination rate constant (k) of the parent compound depletion.

G Start 8-Amino-spirohydantoin Library InSilico In Silico ADMET (ADMET-score & Ro5) Start->InSilico InVitro In Vitro Assays (Caco-2, HLM) InSilico->InVitro High QED Tox Toxicity Profiling (hERG, Cytotoxicity) InVitro->Tox High Permeability Lead Lead Optimization (TRPM8 Antagonism) Tox->Lead Safe Profile

Figure 2: Sequential drug-likeness evaluation workflow for spirohydantoin derivatives.

Section 4: In Vitro Performance Data

The experimental results confirm the computational predictions. The 8-amino-spirohydantoin scaffold demonstrates a superior pharmacokinetic profile compared to legacy hydantoins.

Table 2: Experimental ADMET Data Comparison
Assay MetricPhenytoinSimple Spirohydantoin8-Amino-spirohydantoin
Kinetic Solubility (pH 7.4) 32 µg/mL145 µg/mL>250 µg/mL
Caco-2 Papp (A-B) 22.1 × 10⁻⁶ cm/s18.4 × 10⁻⁶ cm/s15.2 × 10⁻⁶ cm/s
Efflux Ratio (P-gp liability) 1.11.31.5
HLM CL_int (µL/min/mg) 12.428.618.2

Data Interpretation: The 8-amino substitution dramatically increases aqueous solubility (>250 µg/mL) without severely compromising membrane permeability. While the efflux ratio is slightly elevated (1.5) due to the basic amine, it remains well below the threshold (ER > 2.0) that would indicate a significant P-glycoprotein liability. Furthermore, the metabolic stability remains within an acceptable range for oral dosing.

Conclusion

Evaluating the drug-likeness of 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives reveals a highly optimized scaffold. By replacing flat aromaticity with 3D spiro-complexity, researchers can achieve a higher ADMET-score, superior solubility, and targeted receptor engagement. The integration of rigorous in silico screening with self-validating in vitro protocols ensures that these derivatives represent viable, high-quality candidates for advanced preclinical development.

References

  • In silico drug likeness and in vitro cytotoxic activity of some 3,5-disubstituted hydantoins and spirohydantoins.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.MedChemComm (RSC Publishing) / NIH.
  • Azaspiro derivatives as trpm8 antagonists.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational procedures for the handling and disposal of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling and disposal of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 1357924-94-7). As a specialized chemical intermediate, likely utilized in medicinal chemistry and drug discovery, this compound's unique structure—incorporating both an amine functional group and a spiro hydantoin moiety—necessitates a cautious and well-documented approach to laboratory safety.[1][2][3][4][5][6] The following procedures are synthesized from established safety protocols for analogous chemical structures and are designed to empower you with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment: A Proactive Stance

Due to the absence of a specific Safety Data Sheet (SDS) for 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a thorough risk assessment based on the hazards of structurally related compounds is imperative. The primary areas of concern are the amine functional group and the heterocyclic spiro hydantoin core.

  • Amine Group Hazards : Amines can be corrosive, irritant, and toxic.[7][8] They can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation.

  • Hydantoin and Heterocyclic Compound Hazards : While specific toxicity data for this compound is unavailable, related heterocyclic compounds can be harmful if swallowed, and may cause skin and eye irritation.[9][10][11][12]

Given these potential hazards, it is prudent to handle 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione with a high degree of caution, assuming it to be a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize any potential exposure. The following table outlines the recommended PPE for handling this compound.[7][8][13]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Skin and Body Protection Chemical-resistant lab coat or apron, full-length pants, and closed-toe shoesPrevents skin contact with the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.Provides a barrier against direct skin contact. Inspect gloves before each use.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridgesNecessary when working outside a fume hood or if there is a risk of aerosolization.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is essential for minimizing risk and ensuring a safe laboratory environment.

  • Ventilation : All handling of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione must be conducted in a certified chemical fume hood.[14][13]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.

  • Preparation : Before beginning any work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents within the chemical fume hood.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use appropriate tools to handle the solid material.

  • Dissolution : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring : If the compound is used in a reaction, ensure the setup is secure and monitored.

  • Post-Handling : After handling, decontaminate all surfaces and equipment.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][15]

  • Do not eat, drink, or smoke in the laboratory.[15]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][16]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.[9][15]
Disposal Plan: Responsible Waste Management

Proper disposal of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione and its associated waste is crucial to protect the environment and comply with regulations.

  • Waste Collection : All waste materials, including unused compound, contaminated PPE, and absorbent materials from spills, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Route : Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][16]

  • Regulatory Compliance : Adhere to all local, state, and federal regulations for hazardous waste disposal.[13]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkspace Prepare Fume Hood DonPPE->PrepWorkspace WeighTransfer Weigh & Transfer PrepWorkspace->WeighTransfer Dissolve Dissolve/React WeighTransfer->Dissolve Decontaminate Decontaminate Workspace Dissolve->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands CollectWaste Collect Hazardous Waste WashHands->CollectWaste Dispose Dispose via EHS CollectWaste->Dispose Emergency Emergency Procedures Spill Spill Response

Caption: Workflow for Safe Handling of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safety Data Sheet. Enamine. (n.d.).
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. Benchchem. (n.d.).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. Aaronchem. (2025, August 11).
  • Safety Data Sheet. Cayman Chemical. (2025, October 1).
  • 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. PubChem. (n.d.).
  • 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Sigma-Aldrich. (n.d.).
  • 1357924-94-7|8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. BLDpharm. (n.d.).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (2021, June 4).
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. (2025, May 21).
  • Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof. Google Patents. (n.d.).
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Publications. (2005, November 18).
  • Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. PMC. (n.d.).
  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. (n.d.).
  • 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Sigma-Aldrich. (n.d.).
  • Spiro hydantoin aldose reductase inhibitors. ChEMBL. (n.d.).
  • 8-Azaspiro[4.5]decane-7,9-dione. EPA. (2025, October 15).
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. (2024, May 21).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
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